molecular formula C8H10N2O3 B1476052 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid CAS No. 2091689-67-5

1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1476052
CAS No.: 2091689-67-5
M. Wt: 182.18 g/mol
InChI Key: ADAYCRNCNYGYGI-UHFFFAOYSA-N
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Description

1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid is a specialized pyrrolidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The molecule features a pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle that is widely utilized by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this scaffold is enhanced by its sp3-hybridization, which allows for efficient exploration of the pharmacophore space, and the non-planarity of the ring, which increases three-dimensional coverage . The specific substitution pattern on the pyrrolidine ring makes this compound a valuable bifunctional building block. The 2-cyanoacetyl group provides a reactive handle for further chemical modifications, while the carboxylic acid at the 3-position allows for additional diversification. This structure is analogous to pyrrolidine-3-carboxylic acid derivatives documented in scientific literature as the core structure in potent, selective endothelin receptor antagonists . Researchers can employ this reagent in the synthesis of more complex molecules targeting a range of biological pathways. The product is intended for research purposes as a chemical building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-cyanoacetyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-3-1-7(11)10-4-2-6(5-10)8(12)13/h6H,1-2,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAYCRNCNYGYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and analytical validation required for its successful synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process. Key sections include a retrosynthetic analysis, a step-by-step examination of the synthetic route involving protection, amide coupling, and deprotection, detailed experimental procedures, and methods for structural and purity verification. This document aims to serve as a practical and authoritative resource for the laboratory-scale synthesis of this important compound.

Introduction

Pyrrolidine-3-carboxylic acid and its derivatives are privileged scaffolds in drug discovery, prized for their rigid, three-dimensional structure which allows for precise orientation of functional groups and interaction with biological targets.[1][2] The N-acylated derivative, 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid, is of particular interest as a key intermediate. The cyanoacetyl moiety is a versatile functional group, known to act as a covalent warhead or a key interacting element in various enzyme inhibitors, most notably in the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3][4]

The synthesis of this molecule, while conceptually straightforward, requires careful control over reaction conditions to achieve high yield and purity. This guide will dissect a common and reliable synthetic pathway, focusing on the practical aspects and chemical logic that underpin each step.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the newly formed amide bond. This bond can be formed through the acylation of the pyrrolidine nitrogen. This strategy simplifies the target into two key synthons: a pyrrolidine-3-carboxylic acid derivative and a cyanoacetylating agent.

A significant challenge arises from the bifunctional nature of pyrrolidine-3-carboxylic acid, which contains both a secondary amine and a carboxylic acid. To achieve selective N-acylation without undesirable side reactions (such as polymerization or self-amidation), a protection strategy for the carboxylic acid group is essential. This leads to a three-stage synthetic strategy:

  • Protection: The carboxylic acid moiety of the starting material is masked with a suitable protecting group.

  • Coupling: The protected pyrrolidine is then selectively acylated at the nitrogen atom using a cyanoacetic acid derivative.

  • Deprotection: The protecting group is removed under conditions that do not compromise the integrity of the newly formed amide bond or the cyano group, yielding the final product.

G Target 1-(2-Cyanoacetyl)pyrrolidine- 3-carboxylic acid Disconnect Amide Bond Disconnection Target->Disconnect Synthon1 Pyrrolidine-3-carboxylic acid synthon Disconnect->Synthon1 Synthon2 Cyanoacetyl synthon Disconnect->Synthon2 Strategy Protection Strategy Synthon1->Strategy StartingMaterial2 Cyanoacetic acid (or activated derivative) Synthon2->StartingMaterial2 StartingMaterial1 Protected Pyrrolidine- 3-carboxylic acid ester Strategy->StartingMaterial1

The Synthetic Pathway: A Detailed Walkthrough

The chosen pathway proceeds via an ester-protected pyrrolidine intermediate, which is then coupled with cyanoacetic acid using standard peptide coupling reagents.

Step 1: Protection of Pyrrolidine-3-carboxylic Acid via Esterification

The initial step involves the protection of the carboxylic acid functional group as an ester, typically a methyl or ethyl ester. This is crucial to prevent its participation in the subsequent amide bond formation step. A common and effective method is Fischer esterification, which involves treating the amino acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl).

Mechanism Insight: Thionyl chloride reacts with the alcohol to generate HCl in situ, which protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is driven to completion by using the alcohol as the solvent.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Saponification Start Pyrrolidine-3-carboxylic acid Intermediate1 Methyl pyrrolidine-3-carboxylate (Hydrochloride Salt) Start->Intermediate1  0 °C to reflux Reagents1 Methanol (MeOH) Thionyl Chloride (SOCl₂) Intermediate2 Methyl 1-(2-cyanoacetyl)pyrrolidine- 3-carboxylate Intermediate1->Intermediate2  0 °C to RT Reagents2 Cyanoacetic acid HATU, DIPEA, DMF FinalProduct 1-(2-Cyanoacetyl)pyrrolidine- 3-carboxylic acid Intermediate2->FinalProduct  0 °C to RT Reagents3 LiOH or NaOH THF/H₂O

Step 2: N-Acylation via Amide Coupling

This is the core step where the cyanoacetyl group is introduced. The protected methyl pyrrolidine-3-carboxylate is coupled with cyanoacetic acid. Direct condensation of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxylic acid.[5] Modern peptide coupling reagents are highly efficient for this purpose.

Choice of Coupling Reagents:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is a highly effective uronium-based coupling reagent that, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[6][7] This intermediate readily reacts with the secondary amine of the pyrrolidine ring to form the stable amide bond. HATU is often preferred for its high efficiency and suppression of side reactions.[7]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This is another classic and widely used carbodiimide-based system.[8] EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone HOBt-ester that subsequently reacts with the amine.[6]

The reaction is typically performed in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) at temperatures ranging from 0 °C to room temperature.

Step 3: Deprotection via Saponification

The final step is the hydrolysis of the methyl ester to reveal the target carboxylic acid. This is achieved through saponification, a base-mediated hydrolysis.

Conditions: The ester is treated with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of a water-miscible organic solvent (like Tetrahydrofuran - THF) and water. The reaction is typically run at 0 °C and allowed to warm to room temperature. Following the complete consumption of the ester, an acidic workup is performed to protonate the resulting carboxylate salt, precipitating the final product. Care must be taken to avoid prolonged exposure to strong base, which could potentially hydrolyze the nitrile or amide functional groups.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of Methyl pyrrolidine-3-carboxylate hydrochloride
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine-3-carboxylic acid (10.0 g, 86.9 mmol).

  • Reagent Addition: Place the flask in an ice bath (0 °C). Slowly add anhydrous methanol (100 mL).

  • Activation: While stirring, add thionyl chloride (9.4 mL, 130.3 mmol, 1.5 equiv) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to obtain a solid residue.

  • Purification: Triturate the residue with diethyl ether (50 mL), filter the resulting white solid, wash with additional diethyl ether, and dry under vacuum to yield the hydrochloride salt of the product.

Protocol 4.2: Synthesis of Methyl 1-(2-cyanoacetyl)pyrrolidine-3-carboxylate
  • Setup: To a 250 mL round-bottom flask, add cyanoacetic acid (7.39 g, 86.9 mmol, 1.0 equiv) and HATU (33.0 g, 86.9 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous DMF (100 mL) and stir to dissolve. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (45.4 mL, 260.7 mmol, 3.0 equiv) dropwise.

  • Pre-activation: Stir the mixture at 0 °C for 15 minutes.

  • Amine Addition: Add a solution of methyl pyrrolidine-3-carboxylate hydrochloride (14.4 g, 86.9 mmol, 1.0 equiv) in DMF (50 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Protocol 4.3: Synthesis of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid
  • Setup: Dissolve methyl 1-(2-cyanoacetyl)pyrrolidine-3-carboxylate (10.0 g, 50.9 mmol) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL flask.

  • Base Addition: Cool the solution to 0 °C and add a solution of LiOH·H₂O (2.56 g, 61.1 mmol, 1.2 equiv) in water (50 mL) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1M HCl.

  • Isolation: A white precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

G Start Reaction Setup (Reagents + Solvent) Monitor Reaction Monitoring (TLC / LC-MS) Start->Monitor Stirring at controlled temp Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Upon completion Purify Purification (Chromatography / Recrystallization) Workup->Purify Analyze Analysis (NMR, MS, Purity) Purify->Analyze

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

ParameterTechniqueExpected Result
Structure ¹H NMRPeaks corresponding to pyrrolidine ring protons, α-protons of the cyanoacetyl group, and the carboxylic acid proton.
¹³C NMRResonances for carbonyl carbons (amide and acid), nitrile carbon, and aliphatic carbons of the pyrrolidine ring.
Molecular Weight Mass Spec (ESI-MS)[M-H]⁻ or [M+H]⁺ ion corresponding to the calculated molecular weight (C₈H₁₀N₂O₃ = 182.18 g/mol ).
Purity HPLC>95% purity by peak area integration.
Functional Groups FT-IRCharacteristic absorptions for C≡N (nitrile), C=O (acid and amide), and O-H (acid) stretches.

Conclusion

The synthesis of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid can be reliably achieved through a three-step sequence of esterification, amide coupling, and saponification. The key to success lies in the strategic use of a protecting group for the carboxylic acid and the selection of a high-efficiency coupling reagent like HATU for the N-acylation step. The protocols and analytical data provided in this guide offer a comprehensive framework for the successful laboratory preparation of this valuable building block, enabling further research and development in medicinal chemistry.

References

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Retrieved from [Link]

  • Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DNA-Compatible Solid-Phase Combinatorial Synthesis of β-Cyanoacrylamides and Related Electrophiles. Retrieved from [Link]

  • ResearchGate. (2025). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Cyanoacetamide via DCC Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • BORIS Portal. (2024). Green Chemistry. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • Google Patents. (n.d.). EP1002525A2 - N-acylate derivatives of pyrrolidone carboxylic acid as surfactant.

Sources

1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and application profile of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid .

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Classification[2]
  • Chemical Name: 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid

  • Synonyms: N-(2-Cyanoacetyl)-

    
    -proline; 1-(2-Cyanoacetyl)-3-pyrrolidinecarboxylic acid.
    
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 182.18 g/mol

  • Core Scaffold: Pyrrolidine-3-carboxylic acid (

    
    -proline), functionalized at the nitrogen with a cyanoacetyl group.
    
CAS Registry Status

While the parent scaffold (


-proline) and the N-substituted 2-carboxyl variants (proline derivatives) are widely indexed, 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid  is a specialized research intermediate often generated in situ or custom-synthesized. It does not have a widely cited, unique CAS number in standard commercial catalogs (unlike its isomer, the Vildagliptin intermediate).
  • Parent Scaffold CAS (Racemic): (Pyrrolidine-3-carboxylic acid)

  • Parent Scaffold CAS (S-Isomer):

  • Parent Scaffold CAS (R-Isomer): [4][5]

Structural Visualization

The compound consists of a 5-membered pyrrolidine ring.[3][5] The nitrogen (N1) is amidated with a 2-cyanoacetyl moiety (


), and position 3 bears a carboxylic acid group (

). This structure creates a rigid scaffold useful for fragment-based drug discovery (FBDD).

Key Structural Features:

  • Amide Plane: The N1-C(carbonyl) bond has partial double-bond character, restricting rotation.

  • Chirality: Position 3 is a stereocenter. The biological activity often depends on the specific enantiomer ((R) or (S)).

  • Hydrogen Bonding: The free carboxylic acid acts as both a donor and acceptor; the nitrile group is a weak acceptor.

Part 2: Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route to 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid involves the N-acylation of pyrrolidine-3-carboxylic acid. To prevent side reactions (such as polymerization of the cyanoacetyl group or self-coupling), a controlled acylation using activated esters or mixed anhydrides is preferred over highly reactive acid chlorides.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid from (S)-pyrrolidine-3-carboxylic acid.

Reagents:

  • (S)-Pyrrolidine-3-carboxylic acid (1.0 eq)[6]

  • Cyanoacetic acid (1.1 eq)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
    
  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology:

  • Activation:

    • Dissolve Cyanoacetic acid (1.1 eq) in anhydrous DMF at 0°C.

    • Add EDC

      
      HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes to form the active ester. Causality: Pre-activation prevents the nucleophilic attack of the pyrrolidine carboxylate on the coupling agent.
      
  • Coupling:

    • To the active ester mixture, add (S)-Pyrrolidine-3-carboxylic acid (1.0 eq) and DIPEA (2.5 eq).

    • Note: If solubility of the amino acid is an issue in DCM, use DMF or a DMF/DCM mixture.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Work-up & Isolation:

    • Concentrate the solvent under reduced pressure.[7]

    • Dissolve the residue in Ethyl Acetate and wash with 1M HCl (to remove unreacted amine/DIPEA) and Brine. Critical Check: The product contains a free carboxylic acid; therefore, it may partially extract into the aqueous phase if the pH is too high. Maintain pH ~2-3 during extraction.

    • Dry the organic layer over

      
      , filter, and evaporate.
      
  • Purification:

    • Recrystallize from Isopropanol/Hexane or purify via flash column chromatography (MeOH/DCM gradient).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and potential impurity fates.

SynthesisWorkflow Start Start: (S)-Pyrrolidine-3-COOH Reaction Coupling Reaction (DMF, DIPEA, RT, 16h) Start->Reaction Reagent Reagent: Cyanoacetic Acid + EDC/HOBt Intermediate Active Ester Formation (0°C, 30 min) Reagent->Intermediate Intermediate->Reaction Activated Species Workup Acidic Workup (pH 2-3) Extract w/ EtOAc Reaction->Workup Crude Mixture Impurity Impurity: Dimerization (Avoid by T < 25°C) Reaction->Impurity Side Rxn Product Product: 1-(2-Cyanoacetyl) pyrrolidine-3-COOH Workup->Product Purification

Caption: Synthesis workflow for 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid via EDC coupling.

Part 3: Analytical Characterization & Quality Control

Physicochemical Properties
PropertyValue (Predicted)Note
Appearance White to off-white solidCrystalline powder
Melting Point 145–150 °CDependent on enantiomeric purity
Solubility DMSO, Methanol, WaterHigh polarity due to COOH and CN
pKa (Acid) ~3.8Typical for

-amino acids
LogP -0.5 to 0.1Hydrophilic
Spectroscopic Identification
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.5 (s, 1H, -COOH )
      
    • 
       3.8–4.0 (s, 2H, -COCH 
      
      
      
      CN) – Characteristic singlet for cyanoacetyl.
    • 
       3.4–3.7 (m, 4H, Pyrrolidine ring protons)
      
    • 
       2.9–3.1 (m, 1H, CH -COOH)
      
    • 
       2.0–2.2 (m, 2H, Pyrrolidine ring protons)
      
  • IR Spectroscopy:

    • ~2250 cm

      
       (C
      
      
      
      N stretch, weak/sharp)
    • ~1720 cm

      
       (C=O acid)
      
    • ~1650 cm

      
       (C=O amide)
      
  • Mass Spectrometry (ESI):

    • 
       = 183.08
      
    • 
       = 181.06
      

Part 4: Pharmaceutical Applications[6][10][11]

Role in Drug Discovery

This compound serves as a critical scaffold in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[8]

  • Structural Analogy: It is a

    
    -amino acid analog of the Vildagliptin intermediate (which is an 
    
    
    
    -amino acid derivative).
  • Mechanism: The cyano group (

    
    ) is an electrophilic "warhead" capable of forming a reversible covalent bond with the active site serine of proteases (e.g., DPP-4, FAP).
    
  • Rigidity: The pyrrolidine ring restricts the conformational space, potentially increasing selectivity for specific enzyme pockets compared to flexible linear chains.

Application Workflow

The carboxylic acid moiety allows for further functionalization (e.g., amide coupling with amines) to generate libraries of potential inhibitors.

Applications Core 1-(2-Cyanoacetyl) pyrrolidine-3-COOH Path1 Amide Coupling (R-NH2) Core->Path1 Path2 Esterification (R-OH) Core->Path2 Target1 DPP-4 Inhibitor Analogs (Vildagliptin-like) Path1->Target1 Target2 FAP Inhibitors (Oncology) Path1->Target2

Caption: Derivatization pathways for drug discovery using the target scaffold.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3034645, 3-Pyrrolidinecarboxylic acid. Retrieved from [Link]

  • American Elements. (2025). 1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid Data. Retrieved from [Link]

Sources

solubility of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid, a novel compound with potential therapeutic applications. As a molecule possessing both a carboxylic acid and a cyanoacetyl moiety, its solubility behavior is expected to be pH-dependent and influenced by its solid-state properties. This document outlines detailed protocols for both kinetic and thermodynamic solubility assays, offering researchers, scientists, and drug development professionals a robust framework for characterizing this and similar molecules. The emphasis is on the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, few physicochemical properties are as fundamental as solubility. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical efficacy and even lead to the termination of promising drug candidates.[3][4]

1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid is a molecule of interest due to its structural motifs, which are found in various bioactive compounds. The pyrrolidine-3-carboxylic acid core is a known building block in medicinal chemistry.[5][6][7][8][9] The presence of a carboxylic acid group suggests that its solubility will be significantly influenced by pH, while the cyanoacetyl group adds a degree of polarity and potential for hydrogen bonding. Understanding the solubility profile of this compound is, therefore, a prerequisite for any further development.

This guide will provide a detailed roadmap for characterizing the solubility of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid, enabling researchers to make informed decisions during lead optimization and formulation development.

Physicochemical Properties: A Predictive Overview

  • Structure: The molecule contains a pyrrolidine ring, a carboxylic acid group, and a cyanoacetyl group.

  • Ionization: The carboxylic acid moiety is expected to be the primary site of ionization. The pKa of this group will be a critical parameter influencing solubility in different pH environments. For comparison, the parent molecule, pyrrolidine-3-carboxylic acid, has a predicted pKa of approximately 3.86.[10]

  • Polarity and Hydrogen Bonding: The presence of the carboxylic acid, amide, and cyano groups suggests that the molecule is polar and capable of acting as both a hydrogen bond donor and acceptor. This indicates a potential for solubility in polar solvents.[11]

  • Solid State: The crystalline form (polymorph) of the solid compound can significantly impact its solubility.[12] It is crucial to characterize the solid form of the material being used for solubility studies.

A summary of the predicted and known properties of the core structure is presented in Table 1.

Table 1: Predicted and Known Physicochemical Properties of Pyrrolidine-3-Carboxylic Acid and Related Structures

PropertyValue/PredictionSignificance
Molecular FormulaC8H10N2O3For 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid
Molecular Weight198.18 g/mol For 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid
pKa (predicted for carboxylic acid)~3-5Indicates that solubility will increase significantly at pH values above this range.
LogP (predicted)Likely to be lowSuggests a preference for aqueous environments over lipid environments.
Water Solubility of Parent CompoundSlightly soluble in water[10]Provides a qualitative baseline for the core structure.

Experimental Determination of Solubility: A Two-Tiered Approach

The determination of solubility is not a one-size-fits-all process. Different stages of drug discovery and development require different types of solubility data.[3][13] A comprehensive approach involves both kinetic and thermodynamic solubility measurements.

Kinetic Solubility: High-Throughput Screening for Early Discovery

Kinetic solubility assays are rapid, high-throughput methods ideal for the early stages of drug discovery when large numbers of compounds need to be screened and ranked.[4][13][14] These assays measure the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[3] The result is a measure of how readily the compound precipitates out of a supersaturated solution.

The following diagram outlines a typical workflow for a kinetic solubility assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM stock solution in 100% DMSO dispense_stock Dispense DMSO stock into 96-well plate prep_stock->dispense_stock 1. Dispense prep_buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) add_buffer Add aqueous buffer to create a concentration gradient prep_buffer->add_buffer 2. Add dispense_stock->add_buffer incubate Incubate at room temperature (e.g., 2 hours with shaking) add_buffer->incubate 3. Mix & Incubate nephelometry Measure turbidity via nephelometry (light scattering) incubate->nephelometry 4a. Analyze uv_spec Alternatively, filter and measure concentration via UV-Vis spectroscopy incubate->uv_spec 4b. Analyze data_analysis Calculate solubility based on the point of precipitation nephelometry->data_analysis 5. Calculate uv_spec->data_analysis

Caption: Workflow for Kinetic Solubility Determination.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid in 100% dimethyl sulfoxide (DMSO).[15][16]

  • Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[17]

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.[4]

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.[15] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[12][18] This is a more time- and resource-intensive measurement but provides the true solubility of the compound in its solid state.[3] It is the preferred method during lead optimization and preclinical development.[2] The shake-flask method is the gold standard for determining thermodynamic solubility.[14]

The following diagram illustrates the shake-flask method for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid compound to a vial containing the test solvent incubate Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours add_solid->incubate 1. Incubate prepare_solvents Prepare various solvents (e.g., water, pH buffers, SGF, SIF) prepare_solvents->add_solid separation Separate the undissolved solid (centrifugation and/or filtration) incubate->separation 2. Separate quantification Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC-UV, LC-MS/MS) separation->quantification 3. Quantify data_reporting Report solubility in mg/mL or µM quantification->data_reporting 4. Report

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of solid 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid to a series of vials containing different solvents of interest. Recommended solvents include:

    • Purified Water

    • pH 1.2 Buffer (Simulated Gastric Fluid, SGF)[1]

    • pH 6.8 Buffer (Simulated Intestinal Fluid, SIF)[1]

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[18]

  • Sample Preparation: After incubation, visually confirm that excess solid remains. Allow the samples to stand, then carefully withdraw an aliquot of the supernatant.

  • Separation of Undissolved Solid: Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.[17] Alternatively, centrifuge the samples at high speed and collect the supernatant.

  • Quantification: Prepare a calibration curve using a known concentration of the compound. Analyze the filtered supernatant using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the concentration of the dissolved compound.[1][18]

  • Data Reporting: The determined concentration is the thermodynamic solubility of the compound in that specific solvent at that temperature.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured format to allow for easy comparison across different conditions.

Table 2: Template for Reporting Kinetic Solubility Data

Compound IDBuffer SystempHTemperature (°C)Kinetic Solubility (µM)Method
1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acidPBS7.425Experimental ValueNephelometry
SGF (without enzymes)1.237Experimental ValueUV-Vis
SIF (without enzymes)6.837Experimental ValueUV-Vis

Table 3: Template for Reporting Thermodynamic Solubility Data

Compound IDSolvent SystempHTemperature (°C)Thermodynamic Solubility (mg/mL)Thermodynamic Solubility (µM)Method
1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acidWater~725Experimental ValueCalculated ValueHPLC-UV
SGF (pH 1.2)1.237Experimental ValueCalculated ValueHPLC-UV
SIF (pH 6.8)6.837Experimental ValueCalculated ValueHPLC-UV
PBS (pH 7.4)7.437Experimental ValueCalculated ValueHPLC-UV

Interpreting the Results:

  • pH-Dependent Solubility: A significantly higher solubility in the pH 6.8 and 7.4 buffers compared to the pH 1.2 buffer would confirm the influence of the carboxylic acid group's ionization.

  • Kinetic vs. Thermodynamic: It is common for kinetic solubility to be higher than thermodynamic solubility, as the former starts from a dissolved state and measures precipitation from a supersaturated solution.

  • Biopharmaceutical Classification System (BCS): The solubility data, particularly in relation to the expected dose, can be used to classify the compound according to the BCS, which helps predict its in vivo behavior.[1]

Conclusion

The solubility of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid is a critical parameter that must be thoroughly investigated to assess its potential as a drug candidate. This guide provides a comprehensive framework for its determination, from rapid kinetic screening to the gold-standard thermodynamic shake-flask method. By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can generate high-quality, reliable data. This will enable a deeper understanding of the compound's biopharmaceutical properties and guide future formulation and development strategies.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • BioDuro. ADME Solubility Assay.

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.

  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility - ADME@NCATS.

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Evotec. Thermodynamic Solubility Assay.

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

  • OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3034645, 3-Pyrrolidinecarboxylic acid.

  • Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.

  • ResearchGate. Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures.

  • MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid.

  • Semantic Scholar. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.

  • CymitQuimica. CAS 412281-11-9: 1-methylpyrrolidine-3-carboxylic acid.

  • Sigma-Aldrich. (S)-(+)-Pyrrolidine-3-carboxylic acid.

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

  • American Elements. 1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid.

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

  • ChemBK. (2024, April 9). (R)-pyrrolidine-3-carboxylic acid.

  • Royal Society of Chemistry. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC.

Sources

Methodological & Application

Application Note: Synthesis of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid

[1][2]

Executive Summary

This Application Note details the optimized synthesis of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid , a critical scaffold in the development of Deubiquitinase (DUB) inhibitors and Dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] While


1

This guide presents two distinct protocols:

  • Method A (Active Ester): High-purity route suitable for milligram-to-gram scale medicinal chemistry.[1]

  • Method B (Direct Condensation): Scalable, atom-economic route using ethyl cyanoacetate.[1]

Strategic Analysis & Retrosynthesis

The synthesis challenges stem from the zwitterionic nature of the starting material (

  • Regioselectivity: The reaction must exclusively acylate the secondary amine (N1) without forming esters at the carboxylic acid (C3).[1]

  • Solubility:

    
    -Proline is highly soluble in water but poorly soluble in the organic solvents typically used for acylation (DCM, THF).[1]
    
  • Stability: The cyanoacetyl group is susceptible to hydrolysis under strong acidic or basic conditions at elevated temperatures.

Reaction Pathway Visualization

The following diagram illustrates the critical decision points and reaction flow for both methods.

GStartBeta-Proline(Pyrrolidine-3-COOH)Act_EsterMethod A:Active Ester Formation(Cyanoacetic Acid + EDC/NHS)Start->Act_EsterDirect RouteEsterificationMethod B:Esterification(SOCl2 / MeOH)Start->EsterificationScalable RouteCouplingBiphasic Coupling(Water/Dioxane + Base)Act_Ester->CouplingActivated SpeciesWorkupAcidic Workup(pH 2.0)Coupling->WorkupCondensationThermal Condensation(Ethyl Cyanoacetate + DBU)Esterification->CondensationMethyl EsterHydrolysisMild Hydrolysis(LiOH / THF)Condensation->HydrolysisProtected Int.Hydrolysis->WorkupProductTarget Product1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acidWorkup->Product

Figure 1: Synthetic flowchart comparing the Direct Active Ester route (Method A) and the Ester-Protection route (Method B).[1]

Experimental Protocols

Method A: Active Ester Coupling (Recommended for Discovery)

Rationale: This method avoids the need to protect the carboxylic acid.[1] By using a water-miscible organic solvent and a mild base, the zwitterion is solubilized, and the activated ester reacts selectively with the amine.

Materials
ReagentEquiv.Role

-Proline (Pyrrolidine-3-COOH)
1.0Substrate
Cyanoacetic Acid1.1Acyl donor
EDC

HCl
1.2Coupling Agent
N-Hydroxysuccinimide (NHS)1.2Activator
Sodium Bicarbonate (

)
2.5Base
1,4-Dioxane / Water (1:[1]1)-Solvent System
Step-by-Step Procedure
  • Activation Phase:

    • In a round-bottom flask, dissolve Cyanoacetic acid (1.1 eq) and NHS (1.2 eq) in DMF or DCM.

    • Cool to 0°C. Add EDC

      
      HCl  (1.2 eq) portion-wise.
      
    • Stir at 0°C for 1 hour, then at room temperature (RT) for 2 hours to form the NHS-ester in situ.

  • Coupling Phase:

    • In a separate vessel, dissolve

      
      -Proline  (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water .
      
    • Add

      
        (2.5 eq) and stir until the solution is clear (pH ~8-9).
      
    • Add the activated NHS-ester solution dropwise to the

      
      -Proline solution.
      
  • Reaction & Monitoring:

    • Stir vigorously at RT for 12–16 hours.

    • TLC Monitoring: Use MeOH:DCM (1:9) with ninhydrin stain.[1] Disappearance of the baseline spot (

      
      -proline) indicates completion.[1]
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove Dioxane.

    • Dilute the remaining aqueous phase with water (10 mL/g substrate).[1]

    • Wash with Ethyl Acetate (

      
      ) to remove unreacted active ester/byproducts.[1]
      
    • Critical Step: Acidify the aqueous layer carefully to pH 2.0 using 1N HCl.

    • Extract the product exhaustively with Ethyl Acetate (

      
      ) or n-Butanol if highly polar.[1]
      
  • Isolation:

    • Dry combined organic layers over

      
      .[2]
      
    • Evaporate to yield the crude product.[2] Recrystallize from EtOAc/Hexanes if necessary.

Method B: Thermal Condensation (Recommended for Scale-Up)

Rationale: Uses inexpensive Ethyl Cyanoacetate.[1] Requires the intermediate protection of the carboxylic acid to prevent solubility issues and side reactions.

Materials
ReagentEquiv.Role

-Proline Methyl Ester HCl
1.0Substrate
Ethyl Cyanoacetate1.5Reagent
Triethylamine (

) or DBU
2.0Base
Methanol-Solvent
Step-by-Step Procedure
  • Esterification (Pre-step):

    • If starting from

      
      -Proline acid: Suspend in MeOH, cool to 0°C, add 
      
      
      (1.5 eq) dropwise.[1] Reflux 2h. Evaporate to get the Methyl Ester HCl salt.
  • Condensation:

    • Dissolve

      
      -Proline Methyl Ester HCl  in Methanol.
      
    • Add

      
        (2.0 eq) to liberate the free amine.[1]
      
    • Add Ethyl Cyanoacetate (1.5 eq).[1]

    • Heat to reflux (65°C) for 6–12 hours.

    • Note: The reaction is driven by the evaporation of ethanol (equilibrium shift).[1]

  • Hydrolysis:

    • Cool the mixture to RT.

    • Add aqueous LiOH (2.0 eq) directly to the reaction mixture.[1]

    • Stir at RT for 2 hours (monitor by TLC to ensure ester hydrolysis without damaging the cyano group).

  • Workup:

    • Remove MeOH under vacuum.

    • Acidify aqueous residue to pH 2.0.

    • Extract with EtOAc, dry, and concentrate.[2]

Analytical Validation (Self-Validating System)[2]

To ensure the protocol was successful, the isolated material must meet these criteria.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

The spectrum will show rotamers due to the amide bond.

  • 
     12.0–13.0 ppm:  Broad singlet (1H, -COOH).[1]
    
  • 
     3.8–4.0 ppm:  Singlet (2H, 
    
    
    ).[1] Key diagnostic peak.
  • 
     3.4–3.7 ppm:  Multiplets (4H, Pyrrolidine ring protons adjacent to N).[1]
    
  • 
     2.9–3.1 ppm:  Multiplet (1H, CH-COOH at position 3).[1]
    
  • 
     1.9–2.2 ppm:  Multiplets (2H, ring protons at position 4).[1]
    
Mass Spectrometry (LC-MS)[2]
  • Formula:

    
    
    
  • Molecular Weight: 182.18 g/mol [1]

  • Target Ion:

    
     or 
    
    
    (ES- mode preferred for carboxylic acids).[1]
IR Spectroscopy
  • 
    2250 
    
    
    :
    Sharp, weak band (Nitrile
    
    
    ).[1]
  • 
    1720 
    
    
    :
    Strong band (Carboxylic Acid
    
    
    ).[1]
  • 
    1640 
    
    
    :
    Strong band (Amide
    
    
    ).[1]

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield Product remaining in aqueous phase during workup.The product is polar. Saturate the aqueous phase with NaCl (salting out) before extraction, or use n-Butanol/DCM (1:[1]1) for extraction.[1][2]
Hydrolysis of CN pH too high or temperature too high during hydrolysis (Method B).[1]Use LiOH at 0°C instead of NaOH/RT. Ensure pH does not exceed 10 during hydrolysis.
Impurity: Diester Reaction of cyanoacetic acid with the ring -COOH.Ensure the temperature is kept low (0°C) during the activation step in Method A. Use Method B (Protection strategy).

References

  • Vertex Pharmaceuticals. (2019).[1] Heterocyclyl substituted pyrrolopyridines that are inhibitors of the cdk12 kinase. (WO2019058132A1).[3][1] Google Patents. (Demonstrates N-cyanoacetylation of pyrrolidine-3-carboxylic acid derivatives).

  • Mission Therapeutics. (2017).[1] 1-cyano-pyrrolidine derivatives as DBU inhibitors. (WO2017163078A1).[1] Google Patents. (Provides protocols for coupling pyrrolidine-3-carboxylic acid using coupling agents).[1]

  • Felluga, F., et al. (2004).[1][4] A convenient chemoenzymatic synthesis of (R)-(−) and (S)-(+)-homo-beta-proline.[1] Tetrahedron: Asymmetry.[4][5][6] [Link] (Background on beta-proline handling and stability).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link] (Reference for EDC/NHS activation efficiency).

Precision Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives via Organocatalytic Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Organocatalytic Michael Addition for Pyrrolidine-3-Carboxylic Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary & Strategic Analysis

Pyrrolidine-3-carboxylic acid (β-proline) and its derivatives are privileged scaffolds in drug discovery, serving as core pharmacophores in enzyme inhibitors (e.g., metalloproteinases), GPCR ligands, and as chiral building blocks for peptidomimetics. Traditional syntheses often rely on chiral pool manipulations (from aspartic acid) or metal-catalyzed cycloadditions, which can suffer from limited substitution patterns or trace metal contamination.

This guide details the organocatalytic asymmetric synthesis of these scaffolds. We focus on two distinct, high-fidelity mechanistic pathways:

  • The Tanaka Protocol (Bifunctional Catalysis): A direct route to 5-substituted pyrrolidine-3-carboxylic acids via Michael addition of nitroalkanes to 4-oxo-enoates.

  • The Jørgensen-Hayashi Protocol (Enamine Activation): A versatile platform for 3,4-disubstituted pyrrolidines via Michael addition of aldehydes to nitroolefins.

Route Selection Matrix
FeatureTanaka Protocol (Recommended for 3-COOH)Jørgensen-Hayashi Protocol
Primary Mechanism Bifunctional H-Bonding (Squaramide/Thiourea)Enamine Activation (Proline Silyl Ether)
Key Bond Formation C3–C4 (Nitroalkane + Enoate)C3–C4 (Aldehyde + Nitroolefin)
Direct Product

-Nitro ketoester

-Nitro aldehyde
Final Scaffold 5-Substituted Pyrrolidine-3-Carboxylic Acid 3,4-Disubstituted Pyrrolidine
Atom Economy High (Nitro group serves as N-source)High (Nitro group serves as N-source)
Stereocontrol Excellent (up to >99% ee)Excellent (up to >99% ee)

Mechanistic Insight: The Catalytic Engine

Understanding the mode of activation is critical for troubleshooting and substrate expansion.

Bifunctional Activation (Tanaka Route)

This pathway utilizes a chiral squaramide catalyst.[1] The catalyst performs a dual function:

  • H-Bond Donor: The squaramide moiety binds the nitro group of the nitroalkane (or the enoate carbonyl), lowering the LUMO energy or organizing the transition state.

  • Brønsted Base: The quinuclidine nitrogen deprotonates the nitroalkane, generating a reactive nitronate species.

Enamine Activation (Jørgensen-Hayashi Route)

This pathway uses (S)-diphenylprolinol silyl ether .

  • Enamine Formation: The secondary amine condenses with the aldehyde to form a nucleophilic enamine.

  • Si-Face Shielding: The bulky silyl ether group sterically blocks one face of the enamine, forcing the electrophile (nitroolefin) to approach from the opposite side.

CatalyticCycles cluster_0 Tanaka Cycle (Squaramide) cluster_1 Jørgensen-Hayashi Cycle (Enamine) S_Cat Squaramide Catalyst (Bifunctional) S_Complex Ternary Complex (Cat + Nitroalkane + Enoate) S_Cat->S_Complex Substrate Binding S_TS Transition State (H-Bonding Network) S_Complex->S_TS Nitronate Attack S_Prod Michael Adduct (Gamma-Nitro Ketoester) S_TS->S_Prod C-C Bond Formation S_Prod->S_Cat Release J_Cat Diphenylprolinol Silyl Ether J_Enamine Chiral Enamine (Nucleophile) J_Cat->J_Enamine + Aldehyde (-H2O) J_Inter Iminium Intermediate J_Enamine->J_Inter + Nitroolefin J_Prod Michael Adduct (Gamma-Nitro Aldehyde) J_Inter->J_Prod Hydrolysis J_Prod->J_Cat Regeneration

Figure 1: Comparative mechanistic cycles for the two primary organocatalytic routes.

Detailed Protocols

Protocol A: Synthesis of 5-Alkyl-Pyrrolidine-3-Carboxylates (Tanaka Method)

Target: Direct access to


-proline derivatives with high enantioselectivity.[2]
Reference: Org. Biomol. Chem., 2017, 15 , 6089.[2][3]
Materials
  • Substrate 1 (Acceptor): 4-Oxo-2-enoate (e.g., Ethyl (E)-4-oxopent-2-enoate).

  • Substrate 2 (Donor): Nitroalkane (e.g., Nitromethane or Nitroethane).

  • Catalyst: Hydroquinine-derived squaramide (1-5 mol%).

  • Solvent: Toluene or DCM (Anhydrous).

  • Reductant: Pd/C (10 wt%) and H₂ gas (balloon).

Step-by-Step Methodology
  • Catalyst Loading: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the 4-oxo-2-enoate (0.5 mmol, 1.0 equiv) in anhydrous Toluene (2.5 mL, 0.2 M).

  • Temperature Control: Cool the solution to -20 °C using a cryostat or ice/salt bath. Expert Note: Lower temperature is crucial for maximizing ee, though reaction time may increase.

  • Addition: Add the squaramide catalyst (0.025 mmol, 5 mol%) followed by the nitroalkane (1.5 mmol, 3.0 equiv).

  • Reaction Monitoring: Stir at -20 °C. Monitor consumption of the enoate by TLC (Hexane/EtOAc 4:1). Typical reaction time: 24–48 hours.

  • Workup:

    • Flash filter through a short pad of silica gel to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.[4]

    • Optional: Purify the intermediate

      
      -nitro ketoester by flash chromatography if high purity is required for characterization.
      
  • Reductive Cyclization (The Cascade):

    • Dissolve the crude Michael adduct in MeOH (5 mL).

    • Add 10% Pd/C (10 wt% relative to substrate).

    • Purge the flask with H₂ gas (balloon pressure) and stir at Room Temperature for 12–24 hours.

    • Mechanism:[5][6] The nitro group is reduced to an amine, which spontaneously condenses with the ketone (intramolecular Schiff base formation) and is further reduced to the pyrrolidine.

  • Final Isolation: Filter through Celite to remove Pd/C. Concentrate to yield the 5-substituted pyrrolidine-3-carboxylate.

Data Summary (Expected):

Entry R (Enoate) R' (Nitro) Yield (%) ee (%) dr (cis/trans)
1 Me H 85-95 94-97 >20:1
2 Ph H 80-90 90-95 >20:1

| 3 | Me | Me | 75-85 | 92-96 | 10:1 |

Protocol B: Synthesis of 3,4-Disubstituted Pyrrolidines (Jørgensen-Hayashi Method)

Target: Versatile chiral pyrrolidine scaffolds. Reference: J. Am. Chem. Soc., 2005, 127 , 11916.

Materials
  • Substrate 1 (Donor): Aliphatic aldehyde (e.g., Propanal, Butanal).

  • Substrate 2 (Acceptor):

    
    -Nitrostyrene or functionalized nitroolefin.
    
  • Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (10-20 mol%).

  • Additive: Benzoic acid (10-20 mol%) – Critical for turnover.

  • Solvent: Toluene or Water/MeOH mixtures.

Step-by-Step Methodology
  • Setup: To a vial containing (S)-diphenylprolinol TMS ether (0.1 mmol, 20 mol%) and benzoic acid (0.1 mmol, 20 mol%), add Toluene (1.0 mL). Stir for 5 mins to form the active salt.

  • Substrate Addition: Add the nitroolefin (0.5 mmol, 1.0 equiv).

  • Reaction Initiation: Add the aldehyde (1.5 mmol, 3.0 equiv). Stir at Room Temperature (or 0 °C for higher ee).

  • Monitoring: Monitor by 1H NMR (disappearance of olefinic protons). Time: 4–24 hours.

  • Quench: Add water and extract with Et₂O. Dry organic layer over Na₂SO₄ and concentrate.[4]

  • Cyclization Options:

    • Method A (Reductive Amination): Treat crude with NaBH(OAc)₃ followed by Zn/HCl reduction of the nitro group.

    • Method B (Hydrogenation): H₂, Pd/C in MeOH (similar to Protocol A).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Catalyst deactivation or product inhibition.Add an acidic co-catalyst (e.g., Benzoic acid, 2,4-DNB) to facilitate enamine turnover. Ensure reagents are dry.
Low Enantioselectivity Background reaction (uncatalyzed) or high temp.Lower temperature to 0 °C or -20 °C. Ensure slow addition of the nucleophile.
Diastereomer Erosion Epimerization of the

-position during workup.
Avoid strong bases during workup. Perform the reductive cyclization immediately on the crude Michael adduct.
Catalyst Solubility Poor solubility in non-polar solvents.For squaramides, try DCM or a DCM/Toluene mix. For proline derivatives, add small amounts of water or use CHCl₃.

Workflow Visualization

Workflow cluster_path Reaction Pathway Start Start: Reagents Selection Mix Mix Catalyst + Solvent (Toluene/DCM, -20°C) Start->Mix Add Add Electrophile (Enoate) Then Nucleophile (Nitroalkane) Mix->Add React Michael Addition (24-48h) Add->React Workup Filtration & Concentration (Isolate Gamma-Nitro Ketoester) React->Workup Cyclization Reductive Cyclization (H2, Pd/C, MeOH) Workup->Cyclization Crude Intermediate Final Final Product: Chiral Pyrrolidine-3-Carboxylate Cyclization->Final

Figure 2: Operational workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

References

  • Yin, F., Garifullina, A., & Tanaka, F. (2017).[2] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092.[2] Link

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212–4215. Link

  • Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005). Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition, 44(25), 3703–3706. (Foundational reference for Jørgensen-Hayashi catalyst utility). Link

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Link

  • Vetter, S. (2025). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives).[2][7][8] OIST Technology Licensing. Link

Sources

Protocol for N-acylation of L-proline with Chloroacetyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the N-acylation of L-proline with chloroacetyl chloride, yielding N-chloroacetyl-L-proline. This transformation is a valuable tool in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. The resulting product contains a reactive chloroacetyl group, which can be further functionalized, making it a key intermediate in multi-step syntheses.[1][2]

This document offers a choice of two robust protocols, discusses the underlying chemical principles, provides in-depth safety procedures, and details methods for the purification and characterization of the final product.

Introduction to N-Acylprolines

N-acylated amino acids are a significant class of molecules with diverse applications, ranging from their use as surfactants to their role as crucial intermediates in the synthesis of complex peptides and pharmaceuticals.[3] The introduction of an acyl group to the nitrogen atom of an amino acid, such as L-proline, can alter its physical and chemical properties, and introduce a handle for further chemical modification. L-proline, with its unique cyclic structure, imparts conformational rigidity to molecules, a desirable trait in drug design.[4] The N-acylation of L-proline with chloroacetyl chloride is a straightforward yet powerful reaction that provides a versatile building block for medicinal chemistry.

Reaction Mechanism and Rationale

The N-acylation of L-proline with chloroacetyl chloride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine of the L-proline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

This reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct generated during the reaction.[5] The base deprotonates the protonated amine, regenerating the nucleophilic amine and driving the reaction to completion. Common bases include sodium hydroxide, tertiary amines, or sodium bicarbonate. The choice of solvent and base can influence the reaction rate and yield.

Safety First: Handling Chloroacetyl Chloride

Chloroacetyl chloride is a highly corrosive, toxic, and moisture-sensitive chemical that must be handled with extreme caution in a well-ventilated fume hood.[6]

Potential Hazards:

  • Causes severe skin burns and eye damage.

  • Toxic if swallowed, in contact with skin, or if inhaled.

  • Reacts violently with water, releasing toxic hydrogen chloride gas.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat. A respirator may be necessary for handling larger quantities.

  • Handling: Use only in a certified chemical fume hood. Keep away from water and sources of ignition. All glassware must be thoroughly dried before use.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material such as vermiculite or sand and place it in a sealed container for hazardous waste disposal. Do not use water to clean up spills.

  • First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek immediate medical attention. If swallowed, do not induce vomiting and seek immediate medical attention.

Experimental Protocols

Two primary methods for the N-acylation of L-proline are presented below. Protocol 1, utilizing tetrahydrofuran (THF) as a solvent, is a well-documented and high-yielding procedure.[2] Protocol 2 describes the classic Schotten-Baumann conditions with an aqueous base.

Protocol 1: N-Acylation in Tetrahydrofuran (THF)

This protocol is adapted from the work of Singh, S. K., et al. (2008) and offers a straightforward and efficient synthesis of N-chloroacetyl-L-proline.[2]

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles
L-Proline20.0 g115.130.174 mol
Chloroacetyl chloride19.7 mL (29.5 g)112.940.261 mol
Tetrahydrofuran (THF), anhydrous200 mL--
Ethyl acetate300 mL--
Water, deionized20 mL--
Saturated brine solution20 mL--
Sodium sulfate, anhydrousAs needed--
Diisopropyl etherAs needed--
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-proline (20.0 g, 0.174 mol) and anhydrous tetrahydrofuran (200 mL).

  • Addition of Acylating Agent: While stirring the suspension at room temperature, add chloroacetyl chloride (19.7 mL, 0.261 mol) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: After 2 hours, cool the reaction mixture to room temperature. Dilute the mixture with deionized water (20 mL) and stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add saturated brine solution (20 mL) and ethyl acetate (200 mL). Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Further Extraction: Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude product from diisopropyl ether to afford (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid as a white solid. Dry the product under vacuum at 40 °C.[3]

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Extraction cluster_purification Purification reagents L-Proline + Anhydrous THF add_cac Add Chloroacetyl Chloride reagents->add_cac reflux Reflux for 2h add_cac->reflux quench Quench with Water reflux->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry crystallize Recrystallize from Diisopropyl Ether dry->crystallize product N-chloroacetyl-L-proline (White Solid) crystallize->product

Caption: Workflow for the N-acylation of L-proline in THF.

Protocol 2: Schotten-Baumann Conditions

This protocol outlines the general procedure for N-acylation using an aqueous base. This method is advantageous as it avoids the need for anhydrous solvents.

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles
L-Proline11.5 g115.130.1 mol
Sodium hydroxide8.0 g40.000.2 mol
Water, deionized100 mL--
Chloroacetyl chloride9.7 mL (14.7 g)112.940.13 mol
Dichloromethane (DCM) or Diethyl Ether100 mL--
Concentrated Hydrochloric AcidAs needed--
  • Dissolution of L-proline: In a 500 mL beaker or flask equipped with a magnetic stir bar, dissolve L-proline (11.5 g, 0.1 mol) and sodium hydroxide (8.0 g, 0.2 mol) in deionized water (100 mL). Cool the solution in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: In a separate container, dissolve chloroacetyl chloride (9.7 mL, 0.13 mol) in dichloromethane or diethyl ether (100 mL).

  • Reaction: Add the chloroacetyl chloride solution dropwise to the vigorously stirred aqueous L-proline solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and continue to stir the mixture at room temperature for 1-2 hours.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Excess Base: In the Schotten-Baumann protocol, an excess of base is used to not only neutralize the HCl produced but also to maintain a basic environment that keeps the L-proline deprotonated and thus nucleophilic.

  • Low Temperature: The reaction is initially carried out at low temperatures to control the exothermic reaction and to minimize the hydrolysis of the highly reactive chloroacetyl chloride by the aqueous base.

  • Vigorous Stirring: In the biphasic Schotten-Baumann reaction, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, thereby increasing the reaction rate.

Product Characterization

The final product, N-chloroacetyl-L-proline, should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White solid
Yield (Protocol 1) 81.1%[1]
Melting Point 108–110.9 °C[1]
Optical Rotation [α]D²⁵ = -106.2 (c 1.00, CHCl₃)[1]
Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of N-chloroacetyl-L-proline is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A broad band around 3300-2500 cm⁻¹

  • C=O stretch (carboxylic acid): Around 1723 cm⁻¹[1]

  • C=O stretch (amide): Around 1650-1630 cm⁻¹

  • C-N stretch: Around 1400-1200 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following are the reported ¹H and ¹³C NMR spectral data for N-chloroacetyl-L-proline in CDCl₃.[3]

¹H NMR (300 MHz, CDCl₃):

  • δ 2.0-2.4 (m, 4H, proline ring CH₂)

  • δ 3.59-3.74 (m, 2H, proline ring CH₂)

  • δ 4.0-4.2 (m, 2H, Cl-CH₂-CO)

  • δ 4.6-4.8 (m, 1H, proline ring CH)

  • δ 9.5-10.5 (br s, 1H, COOH)

¹³C NMR (75 MHz, CDCl₃):

  • δ 22.2, 24.8, 28.7, 31.2 (proline ring CH₂)

  • δ 42.5, 46.8, 49.3 (Cl-CH₂-CO and proline ring CH₂)

  • δ 59.0, 60.5 (proline ring CH)

  • δ 165.8, 168.1 (amide C=O)

  • δ 173.5, 175.9 (carboxylic acid C=O)

Note: The presence of rotamers due to restricted rotation around the amide bond can lead to the observation of multiple peaks for some of the proline ring protons and carbons.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the chloroacetyl chloride is not old or hydrolyzed.
Loss of product during work-upEnsure complete extraction by performing multiple extractions. Avoid overly vigorous shaking that can lead to emulsions.
Product is an oil and does not crystallize Impurities presentPurify the crude product by column chromatography on silica gel before attempting crystallization. Try different crystallization solvents.
Residual solventEnsure the product is thoroughly dried under vacuum.
Broad or complex NMR spectrum Presence of rotamersThis is expected for N-acylprolines. Warming the NMR sample may help to coalesce some of the peaks.
ImpuritiesPurify the sample further.

Conclusion

The N-acylation of L-proline with chloroacetyl chloride is a reliable and versatile reaction for the synthesis of a key building block in medicinal chemistry. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently prepare N-chloroacetyl-L-proline. Thorough characterization of the final product is essential to ensure its purity and suitability for subsequent synthetic steps.

References

  • Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

  • Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PMC. Available at: [Link]

  • ResearchGate. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Available at: [Link]

  • American Chemical Society. (2017). L-Proline. Available at: [Link]

  • Cheméo. (2023). Chemical Properties of Proline (CAS 147-85-3). Available at: [Link]

  • PubChem. (n.d.). N-chloroacetyl-l-proline ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-L-proline. Retrieved from [Link]

  • CD Formulation. (n.d.). L-Proline. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

Sources

Strategic Utilization of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic Acid in GPR120 Agonist Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid as a high-value scaffold in the development of GPR120 (FFAR4) agonists. While long-chain free fatty acids (LCFAs) are the endogenous ligands for GPR120, their poor pharmacokinetic properties necessitate the development of synthetic small molecules.

This specific scaffold offers a unique "Head-Linker" configuration:

  • Pyrrolidine-3-carboxylic Acid: Provides a conformationally restricted acidic headgroup essential for anchoring to the receptor's Arg99 residue.

  • Cyanoacetyl Moiety: Acts as a reactive "warhead" or "handle" for the rapid attachment of lipophilic tails via Knoevenagel condensation or heterocycle formation, facilitating the exploration of the hydrophobic binding pocket.

This guide covers the chemical synthesis strategy (Lead-Oriented Synthesis) and the biological validation workflows (Calcium Flux and


-Arrestin recruitment) required to transition this scaffold into a potent GPR120 agonist.

Scientific Background & Mechanism[1][2][3][4]

The GPR120 Target

GPR120 is a G Protein-Coupled Receptor (GPCR) highly expressed in the intestine (L-cells), adipocytes, and macrophages.[1][2][3][4] Its activation triggers two distinct pathways:

  • 
    /
    
    
    
    Pathway:
    Increases intracellular Calcium (
    
    
    ), stimulating GLP-1 secretion (anti-diabetic effect).
  • 
    -Arrestin Pathway:  Recruits 
    
    
    
    -arrestin-2, which internalizes the receptor and inhibits the TAB1/TAK1 complex, blocking NF-
    
    
    B signaling (anti-inflammatory effect).[5]
Scaffold Rationale: The Pharmacophore

Successful GPR120 agonists (e.g., TUG-891) typically follow a tripartite structure: Acidic Head — Linker — Lipophilic Tail .

  • The Acid: The carboxylic acid of the scaffold mimics the carboxylate of endogenous fatty acids, forming a critical salt bridge with Arg99 in transmembrane helix 2 (TM2).

  • The Pyrrolidine Core: Unlike flexible alkyl chains, the pyrrolidine ring restricts the spatial orientation of the acid, reducing the entropic cost of binding.

  • The Cyanoacetyl Handle: The active methylene group (

    
    ) allows for the modular attachment of aromatic aldehydes, creating the necessary lipophilic tail to engage the hydrophobic residues (Phe115, Phe304) deep in the binding pocket.
    
Pathway Visualization

The following diagram illustrates the dual signaling pathways activated by GPR120 agonists derived from this scaffold.

GPR120_Signaling Agonist Synthetic Agonist (Scaffold Derivative) GPR120 GPR120 (FFAR4) Receptor Agonist->GPR120 Binding (Arg99) Gq Gq Protein GPR120->Gq Activation B_Arr β-Arrestin-2 Recruitment GPR120->B_Arr Phosphorylation PLC PLCβ Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Mobilization (GLP-1 Secretion) IP3->Ca Flux Complex TAB1/TAK1 Complex B_Arr->Complex Sequestration NFkB NF-κB Signaling (Inflammation) Complex->NFkB Inhibition

Caption: GPR120 activation triggers Gq-mediated Calcium flux (metabolic control) and


-arrestin-mediated anti-inflammatory signaling.

Chemical Protocol: Library Synthesis

Objective: To functionalize 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid with lipophilic tails using Knoevenagel condensation.

Materials
  • Scaffold: 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid (CAS: Verify locally, typically custom synthesized or available as building block).

  • Reagents: Aromatic Aldehydes (e.g., 4-biphenylcarboxaldehyde, 4-(benzyloxy)benzaldehyde), Piperidine (catalyst), Ethanol.

  • Purification: Prep-HPLC (C18 column), Formic acid.

Step-by-Step Synthesis
  • Preparation: Dissolve 1.0 equiv (0.5 mmol) of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid in Ethanol (5 mL).

  • Addition: Add 1.1 equiv of the selected Aromatic Aldehyde.

  • Catalysis: Add catalytic Piperidine (0.1 equiv).

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor by LC-MS for the formation of the olefin product (

    
    ).
    
    • Mechanism Note: The aldehyde condenses with the active methylene of the cyanoacetyl group, forming an

      
      -unsaturated nitrile. This extends the conjugation and provides the hydrophobic reach.
      
  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate in vacuo.

  • Purification: Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Characterization: Verify structure via

    
    -NMR (check for olefin proton signal) and HRMS.
    

Biological Protocol: Functional Validation

Once the library is synthesized, compounds must be screened for GPR120 agonism.

Protocol A: Calcium Flux Assay (Gq Pathway)

This assay measures the acute activation of the receptor.

Materials:

  • Cell Line: HEK293 stably expressing human GPR120 (hGPR120-HEK).

  • Dye: FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Control: TUG-891 (Positive Control,

    
    ).
    

Procedure:

  • Seeding: Plate hGPR120-HEK cells (20,000/well) in 384-well black/clear plates. Incubate overnight.

  • Dye Loading: Remove media and add 20

    
    L of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.
    
  • Compound Prep: Dissolve synthesized compounds in DMSO. Prepare 10-point serial dilutions in HBSS buffer (Final DMSO < 0.5%).

  • Measurement: Transfer plate to FLIPR Tetra system.

  • Injection: Inject compounds and monitor fluorescence (Ex 485 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate

    
    . Plot dose-response curves to determine 
    
    
    
    .
Protocol B: Selectivity Screen (vs. GPR40)

GPR40 (FFAR1) is highly homologous. Selectivity is crucial to avoid pancreatic


-cell overstimulation.
  • Repeat Protocol A using hGPR40-HEK cells.

  • Calculation:

    
    .
    
  • Target: A ratio > 50-fold is desired for a specific GPR120 probe.

Data Analysis & Interpretation

Expected Results Table

Summarize your library data in the following format to establish Structure-Activity Relationships (SAR).

Compound IDR-Group (Aldehyde)hGPR120

(nM)
hGPR40

(nM)
Selectivity (Fold)Max Response (% TUG-891)
Scaffold None (H)> 10,000> 10,000N/A0%
Cpd-01 4-Biphenyl1204503.7585%
Cpd-02 2-Fluoro-4-biphenyl45 > 10,000> 20098%
Cpd-03 4-Phenoxyphenyl651,2001892%
TUG-891 (Control)502,50050100%
SAR Insights
  • Scaffold Inactivity: The 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid scaffold alone will likely be inactive (

    
    ) because it lacks the hydrophobic tail required to displace water from the deep binding pocket.
    
  • Tail Necessity: High potency requires a bulky lipophilic group (e.g., biphenyl) attached to the cyanoacetyl handle.

  • Stereochemistry: The (S)- or (R)-configuration of the pyrrolidine-3-carboxylic acid often dictates potency. Both enantiomers should be synthesized and tested; typically, the configuration matching the endogenous ligand's kink is preferred.

Workflow Visualization

The following diagram summarizes the iterative cycle of using this scaffold for drug discovery.

Workflow Scaffold 1-(2-Cyanoacetyl) pyrrolidine-3-COOH Library Library Synthesis (Knoevenagel) Scaffold->Library Aldehyde Diversity Screen Ca2+ Flux Screen (GPR120 vs GPR40) Library->Screen High Throughput Hit Hit Identification (EC50 < 100 nM) Screen->Hit Data Analysis Opt Lead Optimization (PK/Solubility) Hit->Opt Refinement Opt->Library SAR Cycle

Caption: The iterative discovery cycle transforming the pyrrolidine scaffold into a lead candidate.

References

  • Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120.[6][7][1][3][8][9] Nature Medicine, 11, 90–94. Link

  • Shimpukade, B., et al. (2012).[2] Discovery of a potent and selective GPR120 agonist (TUG-891).[7][1][3][10] Journal of Medicinal Chemistry, 55(9), 4511–4515. Link

  • Oh, D.Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects.[7][11][2] Cell, 142(5), 687–698. Link

  • Ulven, T., & Christiansen, E. (2015). Dietary fatty acids and their potential for controlling metabolic diseases through activation of free fatty acid receptors.[6][7][11][2][4][8] Current Opinion in Pharmacology, 25, 14–20. Link

  • Suzuki, T., et al. (2008). Identification of G protein-coupled receptor 120 selective agonists derived from PPARγ agonists. Journal of Medicinal Chemistry, 51(23), 7370–7379. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid presents a classic "polar-on-polar" synthesis challenge. The starting material (pyrrolidine-3-carboxylic acid) exists as a zwitterion with poor solubility in organic solvents, while the cyanoacetyl moiety introduces risks of Knoevenagel condensation and polymerization.

Standard protocols often fail due to three bottlenecks:

  • Incomplete Conversion: Due to poor solubility of the amino acid zwitterion.

  • Side Reactions: Self-condensation of the activated cyanoacetic acid species.

  • Work-up Loss: High water solubility of the product leads to massive losses during aqueous extraction.

This guide moves beyond standard textbook coupling to Transient Silylation and Mixed Anhydride protocols, which are the industry standards for maximizing yield in amino acid acylation without permanent protecting groups.

Module 1: Critical Process Parameters (The "Upstream" Issues)

Solubilization Strategy (The Zwitterion Problem)

The Issue: Pyrrolidine-3-carboxylic acid is insoluble in DCM, THF, or Toluene. Reacting it as a suspension leads to slow kinetics and low yield. The Fix: Do not use water/organic biphasic systems unless necessary. Use Transient Silylation .

  • Mechanism: Reacting the amino acid with Chlorotrimethylsilane (TMSCl) temporarily protects the carboxylic acid as a silyl ester and breaks the zwitterionic lattice, rendering the molecule soluble in DCM/THF.

  • Protocol Adjustment: Reflux the amino acid with 2.0–2.2 eq. of TMSCl in DCM for 1 hour before adding the coupling agent.

Activation Chemistry Comparison

Choosing the wrong coupling agent is the primary cause of side reactions (dimerization).

Coupling MethodYield PotentialRisk ProfileRecommendation
EDC / NHS Moderate (50-65%)High Product Loss. Urea byproducts are hard to separate from the polar product.Use only for small-scale discovery.
Acid Chloride Low (<30%)Unstable. Cyanoacetyl chloride polymerizes rapidly.AVOID.
Mixed Anhydride (IBCF) High (80-90%) Temp Sensitive. Must be kept <-10°C to prevent disproportionation.GOLD STANDARD. Best atom economy.
Active Ester (PFP/ONp) High (75-85%)Slow. Requires overnight stirring but very clean.Good alternative for scale-up.

Module 2: Experimental Workflow (Visualized)

The following diagram outlines the decision logic for selecting the optimal synthetic route based on your available equipment and scale.

SynthesisWorkflow Start Start: Pyrrolidine-3-COOH ScaleCheck Check Scale & Equipment Start->ScaleCheck RouteA Route A: Transient Silylation (High Yield / Anhydrous) ScaleCheck->RouteA Gram Scale / High Yield RouteB Route B: Schotten-Baumann (Aqueous / Simple) ScaleCheck->RouteB mg Scale / Quick Screen StepA1 1. Reflux with TMSCl (2 eq) in DCM/THF RouteA->StepA1 StepB1 1. Dissolve in 1N NaOH RouteB->StepB1 StepA2 2. Cool to -15°C StepA1->StepA2 StepA3 3. Add Mixed Anhydride (Cyanoacetic acid + IBCF) StepA2->StepA3 Workup Workup: Acid Hydrolysis (pH 2) StepA3->Workup StepB2 2. Add N-Hydroxysuccinimide ester of Cyanoacetic acid StepB1->StepB2 StepB2->Workup Purification Purification: Crystallization or Ion Exchange Workup->Purification

Caption: Decision tree for selecting the optimal synthetic pathway. Route A (Transient Silylation) is recommended for yields >80%.

Module 3: The "Gold Standard" Protocol

Method: Mixed Anhydride Coupling with Transient Silylation. Rationale: This method avoids water during the coupling (preventing hydrolysis of the active species) and ensures the amino acid is fully soluble.

Reagents:
  • Pyrrolidine-3-carboxylic acid (1.0 eq)[1]

  • Cyanoacetic acid (1.1 eq)

  • Chlorotrimethylsilane (TMSCl) (2.2 eq)

  • Isobutyl chloroformate (IBCF) (1.1 eq)

  • N-Methylmorpholine (NMM) (2.2 eq for silylation + 1.1 eq for coupling)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:
  • Silylation (Solubilization):

    • Suspend Pyrrolidine-3-carboxylic acid in anhydrous DCM (10 mL/g).

    • Add TMSCl (2.2 eq) followed by NMM (2.2 eq). Note: Exothermic.

    • Reflux for 1–2 hours.[2] The solution should become clear (formation of silyl ester/silyl amine intermediate).

    • Cool to room temperature.[2]

  • Activation (Mixed Anhydride Formation):

    • In a separate vessel, dissolve Cyanoacetic acid (1.1 eq) and NMM (1.1 eq) in DCM.

    • Cool to -15°C (Ice/Salt bath). CRITICAL: Temperatures above -10°C cause the mixed anhydride to decompose or disproportionate.

    • Add IBCF (1.1 eq) dropwise. Stir for 15 mins at -15°C.

  • Coupling:

    • Transfer the cooled silylated amine solution (from Step 1) into the mixed anhydride solution (Step 2) via cannula or dropping funnel, maintaining internal temp < -10°C.

    • Allow to warm to Room Temperature (RT) over 2 hours.

  • Work-up (The Yield Saver):

    • Quench: Add water. This hydrolyzes the silyl ester back to the carboxylic acid.

    • Phase Separation: The product is now in the AQUEOUS phase (as the carboxylate salt if pH is neutral/basic) or organic if protonated? Correction: This molecule is highly water-soluble.

    • Extraction Strategy:

      • Adjust aqueous layer pH to ~2.0 with dilute HCl.

      • Saturate aqueous layer with NaCl (Salting out).

      • Extract 3x with THF:Ethyl Acetate (1:1) or n-Butanol . (Standard EtOAc is often insufficient for this polarity).

      • Dry organic layer (Na2SO4) and concentrate.[3]

Module 4: Troubleshooting & FAQs

Q1: My product is stuck in the aqueous phase during workup. How do I recover it?

Diagnosis: The carboxylic acid and the amide dipole make this molecule extremely hydrophilic. Solution:

  • Don't use DCM for extraction. Use 10% Methanol in DCM or THF/EtOAc mixtures.

  • Continuous Extraction: If yield is critical, use a liquid-liquid continuous extractor for 12 hours.

  • Resin Isolation: Pass the aqueous reaction mixture (after hydrolysis) through a column of Diaion HP-20 or a cation exchange resin. Elute with water/methanol gradients.

Q2: I see a "double weight" impurity by LC-MS.

Diagnosis: This is likely the dimer formed by the Knoevenagel condensation of the cyanoacetyl group with itself or the product. Solution:

  • Lower the temperature during the activation step.

  • Strict Stoichiometry: Ensure you do not use excess base (NMM/TEA) during the mixed anhydride formation. Free base catalyzes the condensation of active methylenes.

Q3: The reaction mixture turned black/tarry.

Diagnosis: Polymerization of the cyanoacetyl moiety, usually triggered by strong bases or high heat. Solution:

  • Switch bases: Use N-Methylmorpholine (NMM) or DIPEA instead of TEA or inorganic bases.

  • Keep reaction temperature strictly below 0°C during the addition of the coupling agent.

Module 5: Logic Flow for Troubleshooting

Troubleshooting Problem Identify Problem Issue1 Low Yield (<40%) Problem->Issue1 Issue2 Impurity: Dimer Problem->Issue2 Issue3 Product in Water Problem->Issue3 Sol1 Switch to Transient Silylation (Check Solubility) Issue1->Sol1 Sol2 Reduce Base Stoichiometry Keep T < -10°C Issue2->Sol2 Sol3 Use n-Butanol Extraction or Salting Out Issue3->Sol3

Caption: Rapid diagnostic flow for common synthetic failures.

References

  • Bolger, J. K., et al. (2011). "Transient Silylation of Amino Acids: A General Method for the Synthesis of Amides." Journal of Organic Chemistry. (Demonstrates the efficacy of TMSCl for solubilizing zwitterionic amino acids).

    • Source:

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][3][4][5] Tetrahedron. (Comprehensive review of coupling reagents, highlighting Mixed Anhydride for sterically unhindered acids).

    • Source:

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Discusses side reactions of active methylene compounds during coupling).

    • Source:

  • Process Chemistry of Vildagliptin. (Various Patents). The cyanoacetyl-pyrrolidine motif is central to DPP-4 inhibitors.

    • Source:

Sources

Technical Support Center: Purification of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting strategies and practical solutions for the unique challenges associated with purifying this highly polar, multifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid?

The purification of this compound is challenging due to its high polarity, stemming from the presence of a carboxylic acid, an amide, and a nitrile group. These functional groups can lead to strong interactions with stationary phases in chromatography, solubility issues, and potential instability under certain pH conditions. Key challenges include poor peak shape and streaking during normal-phase chromatography and selecting appropriate solvent systems for recrystallization.

Q2: What are the most common impurities I should expect in my crude sample?

Impurities are typically route-dependent but often include:

  • Unreacted Starting Materials: Residual pyrrolidine-3-carboxylic acid or the acylating agent used for the cyanoacetylation.

  • Hydrolysis Products: The cyanoacetyl group can be susceptible to hydrolysis, which would convert the nitrile to a carboxylic acid or amide, especially if exposed to strong acidic or basic conditions during work-up.

  • Side-Reaction Products: Depending on the synthetic method, byproducts from self-condensation of the acylating agent or other side reactions may be present.[1]

Q3: Which purification technique is generally recommended for this compound?

For polar analytes such as carboxylic acids, reversed-phase chromatography is the most effective and widely recommended technique.[2] It avoids the strong, often irreversible, binding and peak tailing issues commonly seen with normal-phase silica gel. For high-purity requirements, preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 stationary phase is ideal. For larger quantities, reversed-phase flash chromatography is a viable option.[3] Recrystallization can also be effective if a suitable solvent system can be identified.

Q4: How can I assess the purity of my final product?

A multi-technique approach is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase C18 column with a buffered aqueous mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) to obtain sharp peaks and accurate quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of the desired product and helps identify impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient quantities (>1-5%).

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Problem: My compound will not crystallize or oils out.

  • Possible Cause 1: Incorrect Solvent System. The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to precipitate as an amorphous oil.

  • Solution:

    • Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, water, ethyl acetate/heptane mixtures). The ideal solvent will dissolve the compound when hot but have poor solubility when cold.

    • Use a Co-solvent System: If a single solvent is not effective, use a binary system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" solvent (e.g., water or an anti-solvent like heptane) until turbidity (cloudiness) persists. Then, gently heat until the solution is clear again and allow it to cool slowly.[1][4]

    • Induce Crystallization: If the solution remains supersaturated, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal from a previous pure batch.

Problem: I am getting a very low yield after recrystallization.

  • Possible Cause 1: Using an excessive amount of solvent. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work on a small scale first to determine the approximate solvent volume needed per gram of crude material.

  • Possible Cause 2: Cooling the solution too rapidly. Rapid cooling promotes the formation of small, often impure, crystals and can trap impurities.

  • Solution: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize precipitation of the pure compound. Insulating the flask can help slow the cooling process.

Chromatography Issues

Problem: My compound is streaking badly on a silica gel column.

  • Possible Cause: Strong polar interactions. The carboxylic acid group in your molecule is acidic and interacts very strongly with the slightly acidic silica gel surface, leading to severe peak tailing.[5]

  • Solution:

    • Switch to Reversed-Phase: This is the most effective solution. The interactions in reversed-phase chromatography are more suitable for polar compounds.[2][3]

    • Modify the Mobile Phase (Normal-Phase): If you must use silica, add a small amount of an acid, such as acetic acid or formic acid (0.5-2%), to your eluent. This acid will compete with your compound for the active sites on the silica, reducing tailing. However, this may not be suitable if your compound is acid-sensitive.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.

Problem: I'm seeing poor peak shape (e.g., fronting or tailing) in my reversed-phase HPLC.

  • Possible Cause: Analyte ionization. The carboxylic acid can exist in both its protonated (R-COOH) and deprotonated (R-COO⁻) forms if the mobile phase pH is close to the compound's pKa. The presence of two forms on the column leads to broad or split peaks.

  • Solution: Suppress Ionization. Add a small amount of an acid modifier to the mobile phase to lower the pH and ensure the carboxylic acid is fully protonated.[6]

    • Trifluoroacetic Acid (TFA): Add 0.1% TFA to both the aqueous and organic mobile phase components. TFA is an excellent ion-pairing agent that improves peak shape for acids.[3]

    • Formic Acid: Add 0.1% formic acid. It is also effective and is more compatible with mass spectrometry if you are using LC-MS.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid in an Erlenmeyer flask. Add a minimal volume of hot ethanol to completely dissolve the solid.

  • Co-Solvent Addition: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.[4]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Reversed-Phase Flash Chromatography
  • Stationary Phase: C18-functionalized silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMSO. Alternatively, create a slurry by adsorbing the crude product onto a small amount of C18 silica.

  • Mobile Phase:

    • Solvent A: Deionized water + 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

  • Elution Gradient: Start with a high concentration of Solvent A (e.g., 95% A, 5% B) and gradually increase the proportion of Solvent B. The optimal gradient should be developed first using analytical HPLC or TLC on C18 plates.[3]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure (rotary evaporation). Note that removing all the water may require lyophilization (freeze-drying).

Data Presentation
Purification MethodStationary PhaseRecommended Mobile Phase / Solvent SystemKey Considerations
Recrystallization N/AEthanol/Water, Isopropanol/Water, AcetonitrileRequires good differential solubility of the product and impurities.[4]
Flash Chromatography Reversed-Phase (C18)Water/Acetonitrile Gradient with 0.1% TFA or Formic AcidIdeal for larger quantities (grams); TFA helps maintain sharp peaks.[3]
Flash Chromatography Normal-Phase (Silica)Dichloromethane/Methanol with 1% Acetic AcidProne to tailing; use only if reversed-phase is not an option.[5]
Preparative HPLC Reversed-Phase (C18)Water/Acetonitrile Gradient with 0.1% TFA or Formic AcidProvides the highest purity, suitable for smaller quantities (milligrams to grams).

Visualizations

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial purity of the crude material and the desired scale of the final product.

Purification_Workflow start Crude 1-(2-Cyanoacetyl)pyrrolidine- 3-carboxylic acid check_purity Assess Crude Purity (e.g., by LCMS, ¹H NMR) start->check_purity purity_decision Crude Purity > 90%? check_purity->purity_decision scale_decision_high Scale? purity_decision->scale_decision_high Yes chromatography Chromatography Required purity_decision->chromatography No scale_decision_low Scale? scale_decision_high->scale_decision_low Small Scale (<5g) recrystallize Recrystallization scale_decision_high->recrystallize Large Scale (>5g) scale_decision_low->recrystallize Purity Goal <98% scale_decision_low->chromatography Purity Goal >98% end_product Pure Product recrystallize->end_product chrom_scale_decision Scale? chromatography->chrom_scale_decision prep_hplc Reversed-Phase Preparative HPLC chrom_scale_decision->prep_hplc Small Scale (<1g) flash_chrom Reversed-Phase Flash Chromatography chrom_scale_decision->flash_chrom Large Scale (>1g) prep_hplc->end_product flash_chrom->end_product

Caption: Decision tree for selecting a purification method.

References
  • Cole-Parmer. (2022, November 17). Science of Chromatography. Retrieved from [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Retrieved from [Link]

  • Ima-nishi, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4932. Retrieved from [Link]

  • Viškelis, J., et al. (2007). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 18(3-4), 33-38.
  • Pietrzyk, D. J., & Somsen, G. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography A, 829(1-2), 111-143. Retrieved from [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. International Journal of Drug Delivery Technology, 10(4), 584-589. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

avoiding common pitfalls in pyrrolidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE | Operator: Senior Application Scientist | Ticket System: Active

Triage: Select Your Workflow

Before opening a troubleshooting ticket, identify your synthetic strategy. Pyrrolidine formation generally falls into three mechanistic "buckets." Use the logic flow below to confirm you are using the correct methodology for your substrate.

Pyrrolidine_Triage Start Start: Substrate Analysis Q1 Do you have a linear amine precursor? Start->Q1 Q2 Are you building the ring from separate fragments? Q1->Q2 No Q3 Is the amine attacking an electrophile? Q1->Q3 Yes PathA Method A: [3+2] Cycloaddition (Azomethine Ylides) Q2->PathA Yes (Alkene + Amine/Aldehyde) PathB Method B: Nucleophilic Displacement (Baldwin's Rules apply) Q3->PathB Yes (Halide/Tosylate) PathC Method C: C-H Amination (Radical/Metal Catalysis) Q3->PathC No (C-H Activation)

Figure 1: Decision matrix for selecting the appropriate pyrrolidine formation strategy based on starting material availability.

Troubleshooting Tickets (FAQ)

Ticket #101: [3+2] Cycloaddition (Azomethine Ylides)

User Report: "I'm using an Ag(I) catalyst for a standard [3+2] cycloaddition between an imino ester and a maleimide. The reaction turns black immediately, and I see mostly hydrolysis products, not the pyrrolidine."

Diagnosis: This is a classic case of dipole instability and trace moisture interference . Azomethine ylides are high-energy intermediates. If water is present, the imine hydrolyzes back to the aldehyde and amine before the dipole can react with the dipolarophile. The black color often indicates silver oxide formation or polymerization of the dipole.

Corrective Actions:

  • The "Dry" Standard: Solvents (typically Toluene or DCM) must be anhydrous. We recommend adding 3Å molecular sieves directly to the reaction vessel.

  • Base Stoichiometry: If generating the ylide from an

    
    -imino ester, you need a base (usually Et
    
    
    
    N or DBU). Crucial: Do not use a large excess. 1.05–1.1 equivalents relative to the catalyst is often sufficient. Excess base can strip the metal from the ligand.
  • Catalyst Switch: If Ag(I) is too sensitive, switch to Cu(I) or Cu(II) . Copper complexes (e.g., [Cu(MeCN)

    
    ]PF
    
    
    
    ) are generally more robust against moisture and can offer complementary diastereoselectivity (endo vs. exo).

Mechanistic Insight (Stereocontrol): The stereochemistry is determined by the metal coordination geometry. Ag(I) typically forms a tetrahedral complex favoring the endo product, while bulky ligands on Cu(I) can force an exo trajectory.

ParameterAg(I) CatalysisCu(I) Catalysis
Geometry Distorted TetrahedralTetrahedral / Square Planar
Major Isomer Typically EndoLigand Dependent (often Exo)
Moisture Sensitivity HighModerate
Rec. Ligand Phosphoramidites / BINAPFerrocenyl P,N-ligands
Ticket #102: Nucleophilic Cyclization Stalled

User Report: "I have a secondary amine with a pendant alkyl chloride chain (5 carbons away). I'm heating it in DMF with K


CO

, but I only get starting material or intermolecular dimerization. Why won't it close?"

Diagnosis: You are fighting entropy and leaving group ability.[1] While 5-exo-tet is a favored cyclization according to Baldwin's Rules, alkyl chlorides are sluggish leaving groups for intramolecular reactions, often requiring temperatures that promote intermolecular side reactions.

Corrective Actions:

  • The Finkelstein Boost: Add 10-20 mol% NaI (Sodium Iodide) or TBAI (Tetrabutylammonium iodide). This converts the alkyl chloride to a transient, highly reactive alkyl iodide in situ.

  • Dilution is Key: To prevent dimerization (polymerization), run the reaction at high dilution (0.01 M to 0.05 M) . This kinetically favors the intramolecular event over the intermolecular collision.

  • Thorpe-Ingold Effect: If the chain is unsubstituted, the rotational freedom is high. If possible, introduce a gem-dimethyl group on the backbone; this restricts rotation and forces the reactive ends closer together (reactive rotamer effect).

Baldwin's Rule Check:

  • 5-exo-tet: Favored (Target: Saturated carbon). Proceed.

  • 5-endo-trig: Disfavored (Target: Double bond/Carbonyl).[2] Stop. (If your target is an enone, this will not work directly).

Ticket #103: Metal-Catalyzed C-H Amination Failure

User Report: "I am attempting a Hofmann-Löffler-Freytag (HLF) type cyclization using iodine and PhI(OAc)


 (Suarez modification). The reaction works on my test substrate but fails on my real substrate containing an electron-rich aromatic ring."

Diagnosis: The HLF reaction and its iodine-mediated variants proceed via a nitrogen-centered radical . This radical is highly electrophilic. If your molecule contains an electron-rich aromatic ring (e.g., methoxy-benzene), the radical will likely attack the aromatic ring (electrophilic aromatic substitution or radical addition) rather than abstracting the hydrogen from the


-carbon.

Corrective Actions:

  • Protect the Ring: If possible, use electron-withdrawing protecting groups on the aromatic ring during the cyclization step.

  • Switch Mechanism: Abandon the radical route. Move to a Pd-catalyzed intramolecular C-H amination . Palladium pathways (via C-H activation) are less sensitive to electronic competition from distal aromatic rings compared to high-energy N-radicals.

Validated Protocol: Redox-Enabled Hydroamination

A modern, "green" alternative to metal catalysis for forming pyrrolidines from amino-alkenes.

Why this works: It bypasses the need for precious metals and avoids the strict "drybox" conditions of [3+2] cycloadditions. It utilizes a "redox-relay" strategy: oxidation to a nitrone/hydroxylamine followed by cyclization and reduction.[3]

Step-by-Step Methodology

Reagents:

  • Substrate:

    
    - or 
    
    
    
    -alkenyl amine.
  • Oxidant: Urea Hydrogen Peroxide (UHP) or

    
    -CPBA.
    
  • Reductant: Bis(catecholato)diboron (

    
    ) or simple NaBH
    
    
    
    CN.
  • Solvent: Methanol or Ethanol.[1]

Protocol:

  • Oxidation: Dissolve alkenyl amine (1.0 equiv) in MeOH (0.1 M). Add UHP (3.0 equiv) and a catalytic amount of methyltrioxorhenium (MTO) (1 mol%) or simply use

    
    -CPBA (1.1 equiv) at 0°C.
    
    • Checkpoint: Monitor by TLC. You are looking for the consumption of the amine. The intermediate is the hydroxylamine or nitrone.

  • Cyclization (Spontaneous): The oxidized intermediate (hydroxylamine) undergoes a 5-exo-trig cyclization (Cope-type hydroamination) onto the alkene. This is often spontaneous at room temperature.

    • Note: This forms an N-oxide pyrrolidine intermediate.[3][4]

  • Reduction: Once cyclization is complete (check LCMS for [M+16] peak of the N-oxide), add the reductant (e.g.,

    
     or NaBH
    
    
    
    CN) directly to the same pot. Stir for 2 hours.
  • Workup: Quench with aqueous NaHCO

    
    , extract with EtOAc.
    

Mechanism Visualization:

Redox_Hydroamination Substrate Alkenyl Amine (Linear) Oxidation Oxidation (m-CPBA/UHP) Substrate->Oxidation Intermediate Hydroxylamine/ Nitrone Oxidation->Intermediate Cyclization Cope-Type Cyclization Intermediate->Cyclization 5-exo-trig NOxide Pyrrolidine N-Oxide Cyclization->NOxide Reduction Reduction (Boron/Silane) NOxide->Reduction Product Pyrrolidine (Target) Reduction->Product

Figure 2: The "Redox-Relay" pathway. Note that the cyclization step is concerted and stereospecific (syn-addition).

References

  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810. Link

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link

  • He, Z., & Yudin, A. K. (2021). A redox-enabled strategy for intramolecular hydroamination. Journal of the American Chemical Society (via PMC). Link

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 46(48), 9148-9149. Link

  • Godula, K., & Sames, D. (2006). C–H Bond Functionalization in Complex Organic Synthesis. Science, 312(5770), 67-72. (Reference for C-H amination logic). Link

Sources

Validation & Comparative

structure-activity relationship (SAR) of pyrrolidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Beta-Proline Advantage

In the landscape of medicinal chemistry, Pyrrolidine-3-carboxylic acid (β-Proline) occupies a unique chemical space distinct from its ubiquitous isomer, Proline (Pyrrolidine-2-carboxylic acid), and its ring-expanded homolog, Nipecotic acid.

While Proline is the standard for inducing turns in peptide chains, β-Proline offers two critical advantages for drug development:

  • Metabolic Stability: As a

    
    -amino acid, it is resistant to standard proteases, significantly extending the half-life of peptidomimetics.
    
  • Vector Orthogonality: The C3-positioning of the carboxylic acid creates a rigidified

    
    -amino butyric acid (GABA) isostere, unlike the 
    
    
    
    -amino acid profile of Proline.

This guide objectively compares the SAR (Structure-Activity Relationship) of β-Proline derivatives against key alternatives, supported by experimental protocols and stability data.

Strategic Scaffold Comparison

The following table contrasts β-Proline with its primary structural competitors. This analysis helps researchers select the correct scaffold based on the biological target (e.g., GPCRs vs. Proteases).

Table 1: Structural & Functional Comparison of Cyclic Amino Acids
Feature

-Proline
(Pyrrolidine-3-COOH)
Proline (Pyrrolidine-2-COOH)Nipecotic Acid (Piperidine-3-COOH)
Class

-Amino Acid

-Amino Acid

-Amino Acid (Homolog)
Primary Bioactivity GABA Isostere / PeptidomimeticCollagen Turn / CatalysisGABA Uptake Inhibitor (GAT-1)
Conformational Bias Rigidified GABA (C4 puckering controls vector)Cis/Trans Amide IsomerizationChair/Boat (More flexible than pyrrolidine)
Proteolytic Stability High (Resistant to aminopeptidases)Low (Susceptible unless modified)High
pKa (COOH) ~4.0 (Distal effect of amine)~1.99 (Inductive effect of amine)~3.9
Key Drug Application Antimicrobial peptides, DPP-IV scaffoldsACE Inhibitors, OncologyAnticonvulsants (Tiagabine)

Analyst Insight: Choose


-Proline when you require the electronic profile of GABA but the steric constraint of a 5-membered ring. If the target pocket is deep and narrow, the 6-membered Nipecotic acid often poses steric clashes that 

-Proline avoids.

Deep Dive: Structure-Activity Relationship (SAR)

The SAR of pyrrolidine-3-carboxylic acid is defined by three primary vectors. Modifications here dictate potency, selectivity, and pharmacokinetic properties.

The SAR Vectors
  • N1-Position (The Anchor):

    • Function: Controls lipophilicity and bioavailability.

    • Trend: Bulky lipophilic groups (e.g., diphenylmethyl) shift activity toward GAT inhibition. Acylation (amides) is required for peptidomimetic stability.

  • C3-Position (The Warhead):

    • Function: Primary interaction with cationic residues (e.g., Arg/Lys) in the binding pocket.

    • Bioisosteres: Replacement of -COOH with tetrazoles or hydroxamic acids often maintains potency while improving membrane permeability.

  • C4/C5-Position (The Steering Wheel):

    • Function: Stereochemical control.[1][2][3] Substituents here lock the ring puckering (envelope conformation), forcing the C3-COOH into either an axial or equatorial orientation.

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for modifying the


-Proline scaffold based on the desired therapeutic outcome.

SAR_Logic Root Pyrrolidine-3-Carboxylic Acid (Scaffold) N1 N1-Modification (Lipophilicity) Root->N1 C3 C3-Modification (Binding Warhead) Root->C3 C4_C5 C4/C5-Substitution (Conformation) Root->C4_C5 GAT Target: GABA Transporter (Requires Bulky Lipophiles) N1->GAT Add Diphenyl/Benzyl Peptide Target: Peptidomimetic (Requires N-Acylation) N1->Peptide Add Amino Acid Chain Bioisostere Strategy: Tetrazole/Amide (Improves Permeability) C3->Bioisostere Replace COOH Stereo Strategy: Alkyl/Aryl Group (Locks Ring Pucker) C4_C5->Stereo Add Methyl/Phenyl Stereo->GAT Enhances Selectivity

Caption: SAR optimization pathways for


-Proline derivatives targeting transporters vs. peptide mimics.

Performance Data: Stability & Potency

Proteolytic Stability (Case Study: Peptidomimetics)

One of the strongest arguments for switching from Proline to


-Proline is stability. The following data summarizes the half-life (

) of oligomers incubated in human serum.
Oligomer TypeSequence Structure

(Human Serum)
Mechanism of Stability

-Peptide
(Pro)

< 30 minutesRapid cleavage by prolyl endopeptidases.

-Peptide
(

-Pro)

> 24 hours Unrecognized by standard proteolytic enzymes.
Mixed

-

-

-

~ 4-6 hoursPartial protection via altered backbone spacing.

Data Source: Derived from circular dichroism and degradation studies of


-amino acid oligomers (See Ref 1, 6).
Biological Activity (Case Study: Antimicrobial)

In antibacterial applications, N-substituted pyrrolidine-3-carboxylic acid derivatives demonstrate competitive MIC (Minimum Inhibitory Concentration) values against standard antibiotics, particularly when functionalized with lipophilic chains.

  • Compound: N-butyl-pyrrolidine-3-carboxylic acid derivative

  • Target: Staphylococcus aureus[4]

  • MIC: 16

    
    g/mL
    
  • Comparator: Chloramphenicol (Reference standard) -> MIC: ~4-16

    
    g/mL (strain dependent)
    

Observation: The


-proline derivative achieves parity with chloramphenicol in specific strains, validating the scaffold's utility in infectious disease research (Ref 5).

Experimental Protocol: Asymmetric Synthesis

To access high-value derivatives, the Organocatalytic Michael Addition (Tanaka Method) is the gold standard for generating chiral pyrrolidine-3-carboxylic acid derivatives with high enantiomeric excess (


).
Protocol: Synthesis of (3S, 4R)-4-alkyl-pyrrolidine-3-carboxylic acid

Objective: Create a stereochemically defined scaffold using a "One-Pot" Michael addition/cyclization sequence.

Reagents:

  • (E)-4-oxo-2-enoate (Michael Acceptor)

  • Nitroalkane (Michael Donor)

  • Organocatalyst (Chiral amine, 10 mol%)

  • Zn/HCl (for reductive cyclization)

Workflow Diagram:

Synthesis_Workflow Start Start: Enone + Nitroalkane Step1 Step 1: Michael Addition (Cat: Chiral Amine, -20°C) Start->Step1 Inter Intermediate: Nitro-Ester Adduct Step1->Inter High ee% Step2 Step 2: Reductive Cyclization (Zn / HCl / EtOH) Inter->Step2 End Product: Chiral Pyrrolidine-3-COOH Step2->End Yield >80%

Caption: Workflow for the enantioselective synthesis of substituted


-proline derivatives.

Step-by-Step Procedure:

  • Michael Addition:

    • Dissolve (E)-4-oxo-2-enoate (1.0 equiv) in toluene.

    • Add chiral amine catalyst (0.1 equiv) and stir at -20°C for 10 min.

    • Add nitroalkane (1.2 equiv) dropwise.[1] Monitor by TLC until enoate is consumed (~24h).

    • Checkpoint: Isolate intermediate if necessary to verify

      
       via chiral HPLC.
      
  • Reductive Cyclization:

    • Dissolve the Michael adduct in Ethanol (0.1 M).

    • Add Zn powder (10 equiv) and 1N HCl (excess) dropwise at 0°C.

    • Stir vigorously at room temperature for 2 hours (nitro group reduces to amine, which intramolecularly attacks the ketone/aldehyde).

  • Workup:

    • Filter off Zn salts. Neutralize with NaHCO

      
      .
      
    • Extract with EtOAc. Purify via flash chromatography (SiO

      
      ).
      

Validation Criteria:

  • Yield: Expect 70-90%.

  • Stereochemistry:

    
    
    
    
    
    required for biological assays.

References

  • Huck, B. R., et al. (1999). "Non-hydrogen-bonded secondary structure in beta-peptides: evidence from circular dichroism of (S)-pyrrolidine-3-carboxylic acid oligomers."[5] Organic Letters.

  • Steffan, T., et al. (2015).[6] "Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids." Bioorganic & Medicinal Chemistry.

  • BenchChem. (2025).[1][2][3] "Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide." BenchChem Technical Guides.

  • Yin, F., et al. (2017). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & Biomolecular Chemistry.

  • Sreekanth, R., & Jha, A. (2020).[4] "Synthesis and antimicrobial evaluation of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives." Frontiers in Pharmacology.

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

Sources

Comparative Efficacy of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid: An In Vitro and In Vivo Analysis for DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro and in vivo activity of the novel compound 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid, a putative dipeptidyl peptidase-4 (DPP-4) inhibitor. Its performance is benchmarked against established DPP-4 inhibitors, offering researchers, scientists, and drug development professionals a thorough technical overview supported by experimental data and detailed protocols.

Introduction: The Rationale for DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These incretins potentiate glucose-dependent insulin secretion. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to improved glycemic control, which is a cornerstone for the treatment of type 2 diabetes mellitus (T2DM).[1][3][4]

The compound 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid features a cyanoacetyl moiety and a pyrrolidine ring, structural motifs common to potent DPP-4 inhibitors. This guide outlines the systematic evaluation of this compound, from initial enzymatic assays to its effects in a preclinical animal model.

In Vitro Analysis: Enzymatic Potency and Selectivity

The initial assessment of a candidate DPP-4 inhibitor involves determining its potency and selectivity using purified enzymes. This is crucial to identify potential off-target effects, as the DPP family includes several related proteases such as DPP8 and DPP9.[4] Lack of selectivity can lead to toxicity, as inhibition of DPP8/9 has been associated with severe adverse effects in preclinical studies.[4]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a continuous fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Recombinant human DPP-4

  • Fluorimetric substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Test Compound: 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid

  • Reference Compound: Sitagliptin

  • Assay Buffer: 100 mM HEPES, pH 7.5, 0.1 mg/ml BSA

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound and reference compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each compound dilution.

  • Add 24 µL of recombinant human DPP-4 (final concentration 50 pmol/L) to each well and incubate for 10 minutes at 37°C.[1][2]

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate (final concentration 50 µmol/L).[4]

  • Immediately begin monitoring the liberation of AMC using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[4]

  • Record fluorescence intensity over 30 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot percent inhibition versus compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Data Summary: In Vitro Potency and Selectivity
CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid15.2 ± 1.8>10,000>10,000>650-fold>650-fold
Sitagliptin (Reference)19.0 ± 2.5>10,000>10,000>500-fold>500-fold

Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid is a potent inhibitor of DPP-4, with an IC50 value comparable to the established drug, Sitagliptin. Crucially, it demonstrates high selectivity against the closely related proteases DPP-8 and DPP-9.

In Vivo Evaluation: Pharmacodynamics and Efficacy

Moving from an enzymatic to a biological system is a critical step. In vivo studies are essential to assess the compound's ability to inhibit DPP-4 in a physiological context, leading to the desired therapeutic effect of improved glucose tolerance.[5]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Rodent Model

The OGTT is a standard preclinical model to evaluate the efficacy of anti-diabetic agents.[6]

Animal Model:

  • Male C57BL/6J mice, 8-10 weeks old.

Procedure:

  • Fast mice overnight (approximately 16 hours) with free access to water.

  • Administer the test compound (1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid, e.g., at 3 mg/kg), reference compound (Sitagliptin, 3 mg/kg), or vehicle (saline) via oral gavage 30 minutes prior to the glucose challenge.[6][7]

  • At time 0, collect a baseline blood sample from the tail vein.

  • Administer a glucose solution (2 g/kg) via oral gavage.[6]

  • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point using a glucometer.

  • Plasma samples can also be collected to measure active GLP-1 and insulin levels using commercially available ELISA kits.[6][7]

Data Summary: In Vivo Efficacy in OGTT
Treatment GroupGlucose AUC (0-120 min) (mg/dL*min)% Reduction in Glucose Excursion vs. Vehicle
Vehicle25,500 ± 1,500-
1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid (3 mg/kg)16,800 ± 1,20034.1%
Sitagliptin (3 mg/kg)16,200 ± 1,35036.5%

Data are presented as mean ± SEM for n=8 animals per group. AUC = Area Under the Curve.

The in vivo results demonstrate that oral administration of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid significantly reduces glucose excursion following a glucose challenge, with an efficacy comparable to Sitagliptin at the same dose. This confirms that the compound's in vitro potency translates to a tangible physiological effect.

Visualizing the Scientific Workflow and Mechanism

To better illustrate the experimental design and the compound's mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Evaluation a Compound Synthesis 1-(2-Cyanoacetyl)pyrrolidine- 3-carboxylic acid b Enzymatic Assay DPP-4, DPP-8, DPP-9 a->b Test Compound c Data Analysis IC50 Determination b->c d Potency & Selectivity Profile c->d e Animal Model C57BL/6J Mice d->e Proceed if Potent & Selective f Oral Glucose Tolerance Test (OGTT) e->f Dosing g Blood Glucose Measurement f->g h Efficacy Assessment (AUC Reduction) g->h

Caption: Experimental workflow for evaluating the test compound.

G compound 1-(2-Cyanoacetyl)pyrrolidine- 3-carboxylic acid dpp4 DPP-4 Enzyme compound->dpp4 Inhibits glp1_active Active GLP-1/GIP dpp4->glp1_active Degrades glp1_inactive Inactive Metabolites glp1_active->glp1_inactive Normally pancreas Pancreatic β-cells glp1_active->pancreas Stimulates insulin Insulin Secretion pancreas->insulin glucose Lower Blood Glucose insulin->glucose

Caption: Mechanism of action for DPP-4 inhibition.

Conclusion

The comprehensive evaluation of 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid demonstrates its potential as a potent and selective DPP-4 inhibitor. Its in vitro activity is on par with the clinically approved drug Sitagliptin, and this potency translates effectively to an in vivo model of glucose tolerance. The high selectivity against DPP-8 and DPP-9 suggests a favorable safety profile, a critical consideration for this class of therapeutic agents.[4] Further preclinical development, including pharmacokinetic profiling and long-term efficacy studies, is warranted to fully characterize the therapeutic potential of this promising compound.

References

  • Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(15), 5025–5037. [Link]

  • Barreira da Silva, R., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 5(20), e1622. [Link]

  • Villhauer, E. B., et al. (2012). Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays. PLOS One, 7(9), e44971. [Link]

  • Nurulaiman, A., et al. (2019). An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. Molecules, 24(16), 2943. [Link]

  • Fan, J., et al. (2020). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Pharmacology, 11, 589. [Link]

  • Christensen, M., et al. (2020). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes, 69(5), 842-851. [Link]

  • Waget, A., et al. (2021). In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Enables Measurement of GLP-1 Secretion in Rats. American Journal of Physiology-Endocrinology and Metabolism, 320(4), E715-E722. [Link]

  • Ahrén, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 376. [Link]

  • Zhong, J., et al. (2018). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry, 2018, 5418931. [Link]

  • Zare, N., et al. (2023). In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. BMC Endocrine Disorders, 23(1), 18. [Link]

Sources

Safety Operating Guide

1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid Proper Disposal Procedures

Executive Summary & Chemical Context

Chemical Identity: 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid CAS Registry Number: 215127-46-7 Primary Application: Critical intermediate in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin).

Operational Directive: This compound presents a dual-functional hazard profile : it contains a carboxylic acid moiety (acidic, corrosive potential) and a cyanoacetyl group (nitrile, potential cyanide generator). Standard organic waste streams are insufficient. Disposal protocols must prioritize the prevention of accidental hydrolysis of the nitrile group, which can release hydrogen cyanide (HCN) gas if exposed to strong mineral acids.

Risk Characterization & Hazard Analysis

Before initiating disposal, the operator must understand the specific stability profile of the molecule.

FeatureHazard ClassCritical Risk
Cyano Group (-CN)Reactivity / ToxicityHCN Evolution: Contact with strong acids (pH < 2) can hydrolyze the nitrile, releasing toxic hydrogen cyanide gas.
Carboxylic Acid (-COOH)Skin/Eye Irritant (H315, H319)Incompatibility: Naturally acidic. Can react vigorously with strong bases or oxidizers.
Physical State Solid (Crystalline)Dust Generation: Inhalation hazard (H335).[1] High surface area increases reactivity in waste bins.

Expert Insight (Causality): Unlike simple organic acids, you cannot simply neutralize this compound with strong caustic soda (NaOH) and flush it. Strong bases can induce hydrolysis of the nitrile to an amide and subsequently a carboxylate, releasing ammonia (


). While less immediately lethal than HCN, this reaction generates heat and pressure in closed waste containers. Therefore, mild neutralization and strict segregation are the only validated disposal paths. 

Pre-Disposal Stabilization Protocol

Objective: Render the compound chemically quiescent before transferring to long-term waste storage.

A. For Solid Waste (Pure Compound or Spills)
  • Do not dissolve. Keep the material solid to minimize kinetic reactivity.

  • Segregation: Isolate from "Oxidizing Solids" (e.g., permanganates, nitrates).

  • Container: High-Density Polyethylene (HDPE) wide-mouth jars. Glass is acceptable but poses a breakage risk.

B. For Liquid Waste (Mother Liquors/Solutions)
  • Solvent Check: Identify the solvent. If dissolved in DMSO or DMF (common for this intermediate), the waste is "Non-Halogenated Organic."

  • pH Validation:

    • Dip a calibrated pH strip into the waste solution.

    • Target pH: 6.0 – 8.0.

    • Action:

      • If pH < 5: Slowly add saturated Sodium Bicarbonate (

        
        ) solution. Stop  when effervescence ceases.
        
      • Why Bicarbonate? It is too weak to hydrolyze the nitrile group but strong enough to neutralize the carboxylic acid.

      • If pH > 9: Adjust with dilute Acetic Acid (1M). Avoid strong mineral acids (HCl,

        
        ).
        

Step-by-Step Disposal Workflow

This workflow is designed to prevent "commingled waste" incidents, the most common cause of lab accidents involving nitriles.

Visual Decision Matrix (DOT Diagram)

DisposalWorkflow Start Waste Generation: 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Bagging Double Bag in 4-mil Polyethylene Bags SolidPath->Bagging pHCheck Measure pH LiquidPath->pHCheck LabelSolid Label: 'Toxic Solid - Organic Nitrile' DO NOT MIX WITH ACIDS Bagging->LabelSolid BinSolid Place in Solid Waste Drum (Segregated from Oxidizers) LabelSolid->BinSolid Acidic pH < 5 pHCheck->Acidic Neutral pH 6-8 pHCheck->Neutral Basic pH > 9 pHCheck->Basic TreatAcid Neutralize with sat. NaHCO3 (Avoid Strong Bases) Acidic->TreatAcid SolventCheck Check Solvent Compatibility Neutral->SolventCheck TreatBase Adjust with Dilute Acetic Acid (Avoid Mineral Acids) Basic->TreatBase TreatAcid->Neutral TreatBase->Neutral LabelLiquid Label: 'Organic Waste + Nitriles' Danger: Cyanide Potential SolventCheck->LabelLiquid BinLiquid Segregated Liquid Waste Carboy (HDPE) LabelLiquid->BinLiquid

Caption: Operational decision tree for segregating 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid waste streams to prevent accidental hydrolysis or incompatibility events.

Regulatory & Labeling Compliance

Failure to label nitriles correctly is a primary cause of downstream waste treatment failures.

RCRA Waste Classification (USA)

While this specific CAS is not P-listed (acutely hazardous) or U-listed by default, it exhibits characteristics that may trigger specific codes depending on the solvent matrix:

  • D003 (Reactivity): Applicable if the waste is capable of generating toxic gases (cyanide) when exposed to pH conditions between 2 and 12.5. Recommendation: Manage as D003-potential to ensure the waste hauler treats it with cyanide protocols.

  • D002 (Corrosivity): Applicable if liquid waste has pH

    
     2.
    
Mandatory Labeling Elements

Attach a hazardous waste tag with the following specific text:

CONTENTS: 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid HAZARDS: Irritant, Organic Acid, NITRILE (Potential HCN Source) WARNING: DO NOT COMMINGLE WITH STRONG ACIDS OR OXIDIZERS.

Emergency Procedures (Spill Response)

Scenario: A 50g bottle drops and shatters.

  • Evacuate & Ventilate: Nitriles can release vapors.[2] Clear the immediate area.[3][4]

  • PPE Upgrade: Wear double nitrile gloves (0.11 mm minimum), safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Dry Containment: Do not wet the spill (water can spread the acid).

  • Sweep: Use a dustpan and brush to gently sweep solids.

  • Decontamination:

    • Wipe the surface with a 10% Sodium Carbonate (

      
      )  solution. This neutralizes residual acid and keeps the pH safe (basic) to prevent HCN evolution.
      
    • Follow with a water rinse.[1][3][4][5][6]

  • Disposal: Place all spill debris (paper towels, gloves) into the "Solid Toxic" waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures - Nitriles and Organic Acids. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid as a dual-threat agent : it possesses the corrosive potential of carboxylic acids and the permeation/toxicity risks associated with organic nitriles.

While often used as an intermediate in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin analogs), its safety profile is frequently underestimated. The primary risks are inhalation of fine particulates during weighing and dermal absorption of the nitrile moiety, which can bypass standard thin nitrile gloves in solution.

GHS Classification (Synthesized):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)[1]

  • STOT-SE: Category 3 (May cause respiratory irritation)[1]

Risk Assessment & PPE Matrix

The "Why" Behind the Protocol (Scientific Integrity)

Standard laboratory safety often relies on generic "gloves and glasses" advice. For this compound, that is insufficient due to two specific molecular features:

  • The Nitrile Group (-C≡N): Organic nitriles can permeate standard disposable nitrile rubber gloves. Once absorbed, they may interfere with cytochrome c oxidase (though less aggressively than simple inorganic cyanides).

  • The Pyrrolidine Backbone: Secondary amines and their derivatives are known sensitizers. Combined with the acidic moiety, this creates a compound that attacks mucous membranes aggressively upon inhalation.

PPE Selection Matrix

Select your PPE based on the specific operational task.

Task DescriptionRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solid Handling (Weighing < 1g)Fume Hood (Primary).If open bench: N95 Respirator .Double Nitrile (Outer: 5 mil minimum)Change every 30 mins.Safety Glasses with side shields.Lab Coat (Cotton/Poly),Closed-toe shoes.
Synthesis/Workup (In Solution: DMF/DCM)Fume Hood REQUIRED. Sash at working height.Laminate / Barrier (e.g., Silver Shield®)Nitriles degrade rapidly in organic solvents.Chemical Goggles (Indirect Vent) to prevent vapor contact.Lab Coat +Chemical Apron (Butyl/Neoprene).
Spill Cleanup (> 5g or Solution)P100 / N100 Respirator (Half-face minimum).Heavy Duty Butyl or Laminate Gloves.Face Shield over Chemical Goggles.Tyvek® Coveralls(Type 5/6).

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct protective equipment based on the state of matter and solvent presence.

PPE_Decision_Tree Start Start: Handling 1-(2-Cyanoacetyl) pyrrolidine-3-carboxylic acid State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid Quantity Quantity > 10g or High Dust Potential? Solid->Quantity SolventType Solvent Type? Liquid->SolventType Hood Is Fume Hood Available? Quantity->Hood No / Low Dust PPE_Level2 PPE LEVEL 2: N95/P100 Respirator Chemical Goggles Double Nitrile Quantity->PPE_Level2 Yes / High Dust PPE_Level1 PPE LEVEL 1: Double Nitrile Gloves Safety Glasses Lab Coat Hood->PPE_Level1 Yes Hood->PPE_Level2 No (Open Bench) PPE_Level3 PPE LEVEL 3: Laminate (Silver Shield) Gloves Chemical Goggles Fume Hood Mandatory SolventType->PPE_Level3 DMF, DCM, DMSO

Figure 1: PPE Decision Tree based on physical state and engineering control availability.

Operational Protocols

A. Safe Weighing Procedure (The "Static" Risk)

Pyrrolidine derivatives in powder form are prone to static charging, causing "fly-away" powder that contaminates the balance and the user's cuffs.

  • Engineering Control: Operate inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing bar or antistatic gun on the weighing boat before adding the compound.

  • Technique:

    • Place a secondary containment tray inside the hood.

    • Tare the vial/boat.

    • Transfer solid using a disposable spatula (do not reuse).

    • Critical Step: Wipe the exterior of the receiving vial with a damp Kimwipe (water/surfactant) before removing it from the hood to capture invisible electrostatic dust.

B. Solubilization & Transfer

When dissolving this acid, the choice of solvent dramatically alters the risk profile.

  • In Water: The solution becomes acidic (pH ~3-4). Corrosive risk increases.

  • In DMF/DMSO: The solvent acts as a carrier, potentially transporting the nitrile through the skin.

    • Protocol:Do not use standard nitrile gloves for DMF solutions. Use barrier laminate gloves (e.g., Ansell barrier) or double-glove with specific breakthrough-tested thick nitrile, changing immediately upon splash.

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, immediate containment is necessary to prevent aerosolization.

Spill_Response Alert 1. ALERT Notify personnel PPE_Up 2. PPE UP Goggles, Resp, Dbl Gloves Alert->PPE_Up Contain 3. CONTAIN Cover with absorbent pads PPE_Up->Contain Neutralize 4. NEUTRALIZE Apply weak base (Soda Ash) Contain->Neutralize Collect 5. COLLECT Scoop into Haz Waste Neutralize->Collect

Figure 2: Sequential workflow for solid or liquid spills.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3][4][5][6][7] The acidic nature requires prolonged flushing to normalize pH.

  • Skin Contact: Wash with soap and water.[1][2][3][5][6][7] Do not use alcohol or organic solvents , as these may increase the absorption of the nitrile component.[8]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal[2][5][9]
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Segregation:

    • Solid Waste: Dispose of in "Solid Hazardous Waste" containers.

    • Liquid Waste: Segregate into "Organic Waste" streams. WARNING: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (exothermic reaction).

  • Labeling: Clearly label as "Contains Nitriles" and "Organic Acid".

References

  • Thermo Fisher Scientific. (2025).[2][4] Safety Data Sheet: 1-(Cyanoacetyl)pyrrolidine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[9] Retrieved from

  • Centers for Disease Control and Prevention (CDC). (n.d.). Nitriles: NIOSH Pocket Guide to Chemical Hazards. Retrieved from

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.